4-(Bromomethyl)heptane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(bromomethyl)heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17Br/c1-3-5-8(7-9)6-4-2/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWCWXUOSBDXEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101654-29-9 | |
| Record name | 4-(bromomethyl)heptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 4-(Bromomethyl)heptane from 2-Propyl-1-pentanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 4-(bromomethyl)heptane from 2-propyl-1-pentanol (B1345608), a key transformation in the generation of versatile alkyl halide intermediates for organic synthesis and drug discovery. This document details established synthetic methodologies, provides explicit experimental protocols, and presents quantitative data to facilitate reproducible and efficient synthesis.
Introduction
The conversion of primary alcohols to alkyl bromides is a fundamental transformation in organic chemistry. This compound, a branched alkyl halide, serves as a valuable building block in the synthesis of more complex molecular architectures due to its reactive carbon-bromine bond, which readily participates in nucleophilic substitution and coupling reactions. The precursor, 2-propyl-1-pentanol, is a readily available primary alcohol. This guide will focus on two robust and widely employed methods for this conversion: reaction with phosphorus tribromide (PBr₃) and the Appel reaction. Both methods proceed via an Sₙ2 mechanism, ensuring a clean inversion of stereochemistry if a chiral center were present at the alcohol carbon.
Synthetic Methodologies
Two primary methods are recommended for the synthesis of this compound from 2-propyl-1-pentanol:
-
Method A: Bromination with Phosphorus Tribromide (PBr₃) : This is a classic and highly effective method for converting primary and secondary alcohols to their corresponding bromides.[1][2][3][4][5] The reaction is known for its high yields and the avoidance of carbocation rearrangements that can occur with hydrobromic acid.[2][3]
-
Method B: The Appel Reaction : This reaction utilizes triphenylphosphine (B44618) (PPh₃) and a bromine source, typically carbon tetrabromide (CBr₄), to achieve the transformation under mild conditions.[6][7][8][9][10] The formation of the strong phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct drives the reaction to completion.[6]
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of this compound from 2-propyl-1-pentanol using the described methods. These values are based on typical yields and reaction conditions for similar primary alcohols.
| Parameter | Method A: PBr₃ | Method B: Appel Reaction |
| Reactant Molar Ratio | 2-propyl-1-pentanol : PBr₃ (3:1) | 2-propyl-1-pentanol : PPh₃ : CBr₄ (1:1.1:1.1) |
| Typical Reaction Time | 2 - 4 hours | 1 - 3 hours |
| Reaction Temperature | 0 °C to room temperature | 0 °C to room temperature |
| Solvent | Dichloromethane (B109758) or Diethyl Ether | Dichloromethane or Acetonitrile |
| Expected Yield | 80 - 95% | 75 - 90% |
| Purification Method | Distillation or Column Chromatography | Column Chromatography |
| Purity (Post-Purification) | >95% | >95% |
Experimental Protocols
Method A: Synthesis using Phosphorus Tribromide (PBr₃)
This protocol is adapted from established procedures for the bromination of primary alcohols.[11][12]
Materials:
-
2-propyl-1-pentanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether or dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-propyl-1-pentanol (1.0 eq) in anhydrous diethyl ether (or dichloromethane).
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of PBr₃: Slowly add phosphorus tribromide (0.34 eq) dropwise to the stirred solution via the dropping funnel. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Carefully pour the reaction mixture over crushed ice.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
-
Method B: The Appel Reaction
This protocol is based on the general procedure for the Appel reaction.[6][9][10]
Materials:
-
2-propyl-1-pentanol
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Anhydrous dichloromethane or acetonitrile
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and ethyl acetate (B1210297) for elution
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve triphenylphosphine (1.1 eq) and carbon tetrabromide (1.1 eq) in anhydrous dichloromethane (or acetonitrile).
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of Alcohol: Add a solution of 2-propyl-1-pentanol (1.0 eq) in the same anhydrous solvent dropwise to the stirred mixture.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Directly load the crude residue onto a silica gel column.
-
Elute the column with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane) to separate the product from the triphenylphosphine oxide byproduct.
-
Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield this compound.
-
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental procedures.
Caption: Workflow for the synthesis of this compound using PBr₃.
Caption: Workflow for the synthesis of this compound via the Appel reaction.
References
- 1. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 2. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 3. byjus.com [byjus.com]
- 4. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 5. orgosolver.com [orgosolver.com]
- 6. name-reaction.com [name-reaction.com]
- 7. Appel reaction - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Appel Reaction [organic-chemistry.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. 1-bromo-4-propylheptane synthesis - chemicalbook [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to 4-(Bromomethyl)heptane: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and reactivity of 4-(bromomethyl)heptane, a primary alkyl bromide. While specific experimental data for this compound is limited, this document compiles predicted physicochemical properties and outlines its expected reactivity based on the well-established principles of organic chemistry. Detailed, representative experimental protocols for its synthesis and key reactions are provided to guide researchers in its potential applications as a chemical intermediate.
Chemical and Physical Properties
This compound is a branched-chain alkyl halide. Due to its structure as a primary bromide, it is a valuable reagent for introducing the 2-propylpentyl group in organic synthesis. The majority of the available physical property data for this compound is predicted and summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₇Br | PubChem[1] |
| Molecular Weight | 193.12 g/mol | PubChem[1] |
| Predicted Boiling Point | 190.8 ± 8.0 °C | ChemicalBook[2] |
| Predicted Density | 1.108 ± 0.06 g/cm³ | ChemicalBook[2] |
| Physical Form | Pale-yellow to Yellow-brown Liquid | Sigma-Aldrich |
| IUPAC Name | This compound | PubChem |
| CAS Number | 101654-29-9 | ChemicalBook[2] |
| Canonical SMILES | CCCC(CCC)CBr | PubChem |
| InChI Key | ZVWCWXUOSBDXEQ-UHFFFAOYSA-N | PubChem |
Reactivity and Synthetic Applications
As a primary alkyl bromide, this compound is an excellent substrate for Sₙ2 (bimolecular nucleophilic substitution) reactions. The carbon atom bonded to the bromine is electrophilic and susceptible to attack by a wide range of nucleophiles. Steric hindrance at the reaction center is minimal, favoring the Sₙ2 pathway over elimination reactions, especially under moderate conditions.
Nucleophilic Substitution Reactions
This compound readily reacts with various nucleophiles to form new carbon-heteroatom or carbon-carbon bonds. Common nucleophiles include alkoxides, ammonia (B1221849), and cyanide.
In the presence of a strong base, an alcohol can be deprotonated to form an alkoxide, which then acts as a potent nucleophile. The reaction of this alkoxide with this compound yields an ether. This classic Sₙ2 reaction is known as the Williamson ether synthesis.[3][4]
This compound can be converted to the corresponding primary amine by reaction with ammonia.[5][6] This reaction is typically carried out in a sealed tube with a concentrated solution of ammonia in ethanol (B145695) to prevent the volatile ammonia from escaping.[5][6] The initial Sₙ2 reaction forms an alkylammonium salt, which is then deprotonated by excess ammonia to yield the primary amine.[5]
Grignard Reagent Formation
Treatment of this compound with magnesium metal in an anhydrous ether solvent (such as diethyl ether or THF) leads to the formation of the corresponding Grignard reagent, (2-propylpentyl)magnesium bromide.[7] This organometallic compound is a powerful nucleophile and a strong base, making it a versatile tool for forming new carbon-carbon bonds by reaction with electrophiles like carbonyl compounds (aldehydes, ketones, esters) and epoxides.[7][8][9]
References
- 1. youtube.com [youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. shout.education [shout.education]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. leah4sci.com [leah4sci.com]
- 9. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
IUPAC name and CAS number for 4-(Bromomethyl)heptane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(Bromomethyl)heptane, a halogenated hydrocarbon of interest in synthetic organic chemistry. This document details its chemical identity, physical and spectroscopic properties, a representative synthesis protocol, and safety information. The information is presented to support its application in research and development, particularly as a chemical intermediate in the synthesis of more complex molecules.
Chemical Identity and Physical Properties
This compound is a branched-chain alkyl bromide. Its core structure consists of a heptane (B126788) backbone with a bromomethyl substituent at the fourth carbon position.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 101654-29-9[1] |
| Molecular Formula | C₈H₁₇Br[1] |
| Molecular Weight | 193.13 g/mol [1] |
| Canonical SMILES | CCCC(CBr)CCC[1] |
| InChI | InChI=1S/C8H17Br/c1-3-5-8(7-9)6-4-2/h8H,3-7H2,1-2H3[1] |
| InChIKey | ZVWCWXUOSBDXEQ-UHFFFAOYSA-N[1] |
Table 2: Physical Properties of this compound
| Property | Value |
| Physical Form | Pale-yellow to yellow-brown liquid |
| Boiling Point | 190.8 ± 8.0 °C (Predicted)[2] |
| Density | 1.108 ± 0.06 g/cm³ (Predicted)[2] |
| Storage Temperature | 2-8 °C |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
Table 3: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 192/194 | [M]+, Molecular ion peak (presence of Br isotopes) |
| 113 | [M-Br]+ |
| 57 | [C₄H₉]+ (Butyl cation) |
| 43 | [C₃H₇]+ (Propyl cation) |
| 29 | [C₂H₅]+ (Ethyl cation) |
Table 4: Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Interpretation |
| 2958 | C-H stretch (alkane) |
| 2931 | C-H stretch (alkane) |
| 2873 | C-H stretch (alkane) |
| 1466 | C-H bend (alkane) |
| 1260 | C-Br stretch |
Note: The provided spectroscopic data is based on typical values for similar alkyl bromides and publicly available spectral information. Experimental data may vary.
Experimental Protocol: Synthesis of this compound
The synthesis of this compound can be achieved through the bromination of the corresponding primary alcohol, 2-propyl-1-pentanol (B1345608), using a suitable brominating agent such as phosphorus tribromide (PBr₃).
Reaction Scheme:
Materials:
-
2-propyl-1-pentanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-propyl-1-pentanol in anhydrous diethyl ether.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add phosphorus tribromide dropwise from the dropping funnel to the stirred solution. An exothermic reaction may be observed. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Safety Precautions: Phosphorus tribromide is a corrosive and lachrymatory substance. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
Logical Relationships in Synthesis and Identification
The following diagram illustrates the logical workflow for the synthesis and identification of this compound.
Conclusion
This compound serves as a valuable building block in organic synthesis. This guide provides essential technical information to facilitate its safe handling, synthesis, and characterization. The detailed data and protocols are intended to support researchers and scientists in their endeavors to develop novel chemical entities.
References
Spectroscopic Data for 4-(Bromomethyl)heptane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Bromomethyl)heptane (CAS No. 101654-29-9). The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H and ¹³C NMR data were generated using the NMR predictor at nmrdb.org.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 3.35 | Doublet | 2H | -CH₂Br |
| 1.65 | Multiplet | 1H | -CH(CH₂Br)- |
| 1.2-1.4 | Multiplet | 8H | -CH₂- (x4) |
| 0.8-0.9 | Triplet | 6H | -CH₃ (x2) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (ppm) | Assignment |
| 45.2 | -CH₂Br |
| 40.1 | -CH(CH₂Br)- |
| 32.5 | -CH₂- |
| 29.8 | -CH₂- |
| 22.9 | -CH₂- |
| 14.1 | -CH₃ |
Infrared (IR) Spectroscopy
The following characteristic absorption bands are expected for this compound. Experimental data is available on SpectraBase.[1][2]
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950-2850 | Strong | C-H stretch (alkane) |
| 1465 | Medium | C-H bend (methylene) |
| 1380 | Medium | C-H bend (methyl) |
| 650-550 | Strong | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry data for this compound is available from the NIST Mass Spectrometry Data Center and on SpectraBase.[1][3] The predicted collision cross-section values for various adducts are also available.
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 192/194 | Molecular ion peak (M⁺, M+2⁺) due to bromine isotopes (⁷⁹Br/⁸¹Br) |
| 113 | [M - Br]⁺ |
| 57 | Butyl fragment [C₄H₉]⁺ (base peak) |
| 43 | Propyl fragment [C₃H₇]⁺ |
| 29 | Ethyl fragment [C₂H₅]⁺ |
Experimental Protocols
The following are representative experimental protocols for the acquisition of spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: A sample of this compound (typically 5-25 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).
-
Instrument Setup: The NMR spectrometer is tuned and shimmed for the specific probe and solvent.
-
Data Acquisition:
-
For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: The acquired FID is processed by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:
-
Instrument Setup: The FT-IR spectrometer with an ATR accessory is powered on and allowed to stabilize. A background spectrum of the clean, empty ATR crystal is recorded.
-
Sample Application: A small drop of liquid this compound is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Data Acquisition: The sample spectrum is acquired by co-adding a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum. The spectrum is then baseline corrected and peak picked.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).
-
GC-MS System Setup:
-
Gas Chromatograph: A capillary column suitable for the separation of nonpolar compounds (e.g., a DB-5ms column) is installed. The oven temperature program is set to ramp from a low initial temperature to a final temperature to ensure good separation. The injector temperature and carrier gas (helium) flow rate are optimized.
-
Mass Spectrometer: The ion source and quadrupole analyzer are tuned. The mass spectrometer is set to scan a specific mass range (e.g., m/z 20-250).
-
-
Injection and Data Acquisition: A small volume (typically 1 µL) of the sample solution is injected into the GC. As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization) and their mass-to-charge ratios are detected.
-
Data Analysis: The resulting chromatogram and mass spectra of the eluting peaks are analyzed. The mass spectrum of the peak corresponding to this compound is compared to library spectra for identification.
Visualization of Experimental Workflow and Data Relationships
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the data in structural elucidation.
Caption: General experimental workflow for the spectroscopic analysis of this compound.
Caption: Logical relationship of spectroscopic data for the structural elucidation of this compound.
References
physical properties of 4-(Bromomethyl)heptane: boiling point, density
An In-depth Technical Guide to the Physical Properties of 4-(Bromomethyl)heptane
This technical guide provides a detailed overview of the key physical properties of this compound, focusing on its boiling point and density. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines predicted data, presents detailed experimental protocols for empirical determination, and includes a workflow visualization to guide laboratory procedures.
Core Physical Properties
This compound is a halogenated alkane with the molecular formula C₈H₁₇Br.[1][2][3] Its physical characteristics are crucial for handling, reaction setup, and purification processes. The available data for its primary physical properties are computationally predicted and summarized below.
Data Presentation: Physical Properties of this compound
| Physical Property | Predicted Value |
| Boiling Point | 190.8 ± 8.0 °C[1][2] |
| Density | 1.108 ± 0.06 g/cm³[1][2] |
Note: The values presented are predicted by computational models and have not been empirically determined in the cited literature. Experimental verification is recommended for applications requiring high precision.
Experimental Protocols for Verification
To supplement the predicted data, the following sections detail standard laboratory procedures for the experimental determination of the boiling point and density of liquid compounds like this compound.
Determination of Boiling Point via the Thiele Tube Method
This method is a common and efficient microscale technique for determining the boiling point of a liquid sample.[4]
Materials:
-
This compound sample (~0.5 mL)
-
Thiele tube
-
High-boiling mineral oil
-
Thermometer (calibrated)
-
Capillary tube (sealed at one end)
-
Small test tube (Durham tube)
-
Rubber band or wire for attachment
-
Bunsen burner or heating mantle
Procedure:
-
Apparatus Setup: Fill the Thiele tube with mineral oil to a level just above the top of the side-arm.
-
Sample Preparation: Attach a small test tube to the thermometer using a rubber band. The bottom of the test tube should be aligned with the thermometer bulb.
-
Sample Loading: Add approximately 0.5 mL of this compound into the small test tube.
-
Capillary Insertion: Place a capillary tube (sealed end up) into the sample within the test tube.[4]
-
Assembly: Secure the thermometer assembly into the Thiele tube using a clamp, ensuring the sample and thermometer bulb are immersed in the oil.
-
Heating: Gently heat the side arm of the Thiele tube. The design of the tube facilitates the circulation of the oil, ensuring uniform heating.
-
Observation: As the temperature rises, air trapped in the capillary tube will slowly bubble out. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.
-
Boiling Point Determination: Remove the heat source when a steady stream of bubbles is observed. The liquid will begin to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.
-
Pressure Correction: Record the atmospheric pressure. If the pressure is not at standard sea level (760 mmHg), a correction may be necessary.
Determination of Density via Pycnometer
The density of a liquid can be accurately determined using a pycnometer, which is a glass flask with a precise, known volume.
Materials:
-
This compound sample
-
Pycnometer (e.g., 10 mL or 25 mL)
-
Analytical balance (accurate to ±0.0001 g)
-
Distilled water (for calibration)
-
Acetone (for cleaning and drying)
-
Constant temperature bath
Procedure:
-
Cleaning and Drying: Thoroughly clean the pycnometer with distilled water and then acetone. Dry it completely.
-
Mass of Empty Pycnometer: Measure and record the mass of the clean, dry, and empty pycnometer (m_pyc).
-
Calibration with Water: Fill the pycnometer with distilled water and place it in a constant temperature bath (e.g., 20°C or 25°C) until it reaches thermal equilibrium. Ensure the volume is precisely at the calibration mark. Dry the outside of the pycnometer and measure its mass (m_pyc+water).
-
Mass of Water: Calculate the mass of the water (m_water = m_pyc+water - m_pyc).
-
Volume of Pycnometer: Using the known density of water at the specific temperature (ρ_water), calculate the precise volume of the pycnometer (V_pyc = m_water / ρ_water).
-
Mass of Sample: Empty and dry the pycnometer. Fill it with this compound to the calibration mark, allow it to equilibrate to the same temperature in the bath, and measure its mass (m_pyc+sample).
-
Mass of Sample: Calculate the mass of the this compound sample (m_sample = m_pyc+sample - m_pyc).
-
Density Calculation: Calculate the density of the sample (ρ_sample = m_sample / V_pyc).
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedures for characterizing the physical properties of this compound.
Caption: Workflow for the experimental determination of boiling point and density.
References
A Technical Guide to the Solubility of 4-(Bromomethyl)heptane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-(bromomethyl)heptane in organic solvents. Due to the absence of specific published quantitative data for this compound, this document outlines the expected solubility based on the principles of chemical structure and intermolecular forces. Furthermore, it details a standardized experimental protocol for the quantitative determination of its solubility, ensuring reliable and reproducible results for research and development applications.
Theoretical Solubility Profile
This compound is a halogenated alkane. Its structure consists of a non-polar seven-carbon alkyl chain with a weakly polar bromomethyl group. The solubility of a substance is primarily governed by the principle of "like dissolves like," which states that solutes tend to dissolve in solvents with similar polarity.[1][2]
-
In Non-Polar Solvents: this compound is expected to be highly soluble in non-polar organic solvents such as hexane, heptane, toluene, and diethyl ether. The dominant intermolecular forces in both the solute and these solvents are London dispersion forces. The energy required to break the interactions within the pure solute and solvent is comparable to the energy released when new solute-solvent interactions are formed, leading to favorable dissolution.[3][4]
-
In Polar Aprotic Solvents: In solvents like acetone (B3395972) or ethyl acetate, which possess a degree of polarity due to dipole-dipole interactions, this compound is likely to exhibit moderate to good solubility. The weakly polar C-Br bond of the solute can interact with the polar functionalities of the solvent.
-
In Polar Protic Solvents: The solubility of this compound is expected to be low in polar protic solvents such as ethanol (B145695) and methanol, and it is practically insoluble in water. These solvents are characterized by strong hydrogen bonding networks. The energy required to disrupt these hydrogen bonds is significantly greater than the energy that would be released by the formation of weaker dipole-dipole and dispersion forces between this compound and the solvent molecules.[5]
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in various organic solvents is not publicly available. To obtain this critical data for applications such as reaction chemistry, formulation development, and purification processes, direct experimental measurement is necessary. The following table is provided as a template for researchers to populate with their experimentally determined values.
| Solvent | Chemical Formula | Polarity | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Non-Polar | |||||
| n-Heptane | C₇H₁₆ | Non-Polar | |||
| Toluene | C₇H₈ | Non-Polar | |||
| Diethyl Ether | (C₂H₅)₂O | Weakly Polar | |||
| Polar Aprotic | |||||
| Acetone | C₃H₆O | Polar Aprotic | |||
| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | |||
| Polar Protic | |||||
| Ethanol | C₂H₅OH | Polar Protic | |||
| Methanol | CH₃OH | Polar Protic |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a substance in a given solvent.[6][7][8] This protocol is adapted for the determination of this compound solubility in organic solvents.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Vials with screw caps (B75204) or sealed flasks
-
Orbital shaker or wrist-action shaker
-
Constant temperature bath or incubator
-
Syringe filters (chemically compatible with the solvent)
-
Gas chromatograph (GC) with a suitable detector (e.g., FID or MS) or other appropriate analytical instrument (e.g., HPLC)
-
Volumetric flasks and pipettes
-
Centrifuge (optional)
Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solute is essential to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker within a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period to allow them to reach equilibrium. A typical duration is 24 to 48 hours, though preliminary experiments may be needed to determine the optimal equilibration time.[9]
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed in the constant temperature bath for several hours to let the excess solute settle.
-
Alternatively, for faster separation, the samples can be centrifuged.
-
-
Sample Extraction and Analysis:
-
Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe.
-
Immediately filter the aliquot through a chemically resistant syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.
-
Accurately determine the mass or volume of the filtered saturated solution.
-
Prepare a series of dilutions of the saturated solution with the pure solvent in volumetric flasks.
-
Analyze the diluted samples using a pre-calibrated analytical method (e.g., GC) to determine the concentration of this compound.
-
-
Quantification:
-
Prepare a calibration curve by analyzing a series of standard solutions of this compound of known concentrations in the same solvent.
-
Use the calibration curve to determine the concentration of this compound in the diluted saturated solution samples.
-
Calculate the solubility by accounting for the dilution factors. Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
References
- 1. Why haloalkanes are easily dissolved in organic solvent | Filo [askfilo.com]
- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 3. Answer the following:i Haloalkanes easily dissolve in organic solvents why?ii What is known as a racemic mixture? Give an example.iii Of the two bromoderivatives C6H5CHCH3Br and C6H5CHC6H5Br which one is more reactive in SN1 substitution reaction and why? [doubtnut.com]
- 4. quora.com [quora.com]
- 5. m.youtube.com [m.youtube.com]
- 6. enamine.net [enamine.net]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. Shake-Flask Solubility Assay | Bienta [bienta.net]
Stability and Storage of 4-(Bromomethyl)heptane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(Bromomethyl)heptane. Understanding the chemical stability of this reagent is critical for ensuring its integrity in research and development, particularly in synthetic chemistry and drug discovery, where it may be used as an alkylating agent or a building block for more complex molecules. This document outlines the key factors influencing its stability, potential degradation pathways, and detailed protocols for its storage and handling.
Core Stability Profile
This compound, like other primary alkyl bromides, is a moderately stable compound under controlled conditions. However, its reactivity, which makes it a useful synthetic intermediate, also renders it susceptible to degradation over time, especially when exposed to adverse environmental factors. The primary degradation pathways include hydrolysis, photodegradation, and thermal decomposition.
Factors Influencing Stability:
-
Temperature: Elevated temperatures can significantly accelerate the rate of degradation.
-
Light: Exposure to UV light can initiate free-radical chain reactions, leading to decomposition.
-
Moisture: As a reactive alkylating agent, this compound is susceptible to hydrolysis.
-
Oxygen: The presence of oxygen can facilitate oxidative degradation pathways.
-
pH: Both acidic and basic conditions can promote hydrolysis, with the rate being pH-dependent.
Recommended Storage Conditions
To maintain the purity and integrity of this compound, proper storage is essential. The following table summarizes the recommended conditions based on information from various chemical suppliers and safety data sheets.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C[1] or Room Temperature[2][3][4] | Storing at refrigerated temperatures (2-8°C) is generally preferred to minimize thermal degradation. Some suppliers indicate that storage at room temperature is acceptable for shorter periods. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | To prevent oxidation and reaction with atmospheric moisture. |
| Light | In the dark, stored in amber glass vials | To protect against photodegradation. |
| Container | Tightly sealed, original supplier container | To prevent contamination and exposure to moisture and air. |
Potential Degradation Pathways
The principal mechanisms by which this compound may degrade are outlined below. Understanding these pathways is crucial for predicting potential impurities and for designing appropriate analytical methods for stability monitoring.
Hydrolysis
In the presence of water, this compound can undergo hydrolysis to form 4-(hydroxymethyl)heptane and hydrobromic acid. This reaction can proceed via an S_N2 mechanism, which would be favored by neutral or basic conditions, or an S_N1 mechanism under acidic conditions, although the latter is less likely for a primary bromide.[5]
References
- 1. Kinetics of the Hydrolysis of some alkyl halides in aqueous ethyl alcohol | Semantic Scholar [semanticscholar.org]
- 2. kinetics water/alkali hydrolysis of halogenoalkanes reaction rate expression orders of reaction explained Advanced A Level GCE revision notes [docbrown.info]
- 3. benchchem.com [benchchem.com]
- 4. galbraith.com [galbraith.com]
- 5. researchgate.net [researchgate.net]
Commercial Suppliers and Technical Profile of 4-(Bromomethyl)heptane (95% Purity)
A Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of 4-(Bromomethyl)heptane, a key building block in organic synthesis, with a focus on its commercially available sources at 95% purity. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Commercial Availability
This compound with a purity of 95% is available from several specialized chemical suppliers. The following table summarizes the key information for sourcing this compound.
| Supplier | CAS Number | Molecular Weight | Purity | Additional Information |
| BOC Sciences | 101654-29-9 | 193.12 | 95+% | Offers the compound for research and development purposes.[] |
| Sigma-Aldrich | 101654-29-9 | 193.13 | 95% | Distributes products from partners such as AA Blocks, Inc. and AstaTech, Inc. |
| AstaTech, Inc. (via Sigma-Aldrich) | 101654-29-9 | 193.13 | 95% | Available in quantities such as 250 mg. |
| AA Blocks, Inc. (via Sigma-Aldrich) | 101654-29-9 | 193.13 | 95% | Provides the compound for research applications. |
| Fluorochem | 101654-29-9 | 193.128 | 95.0% | Supplies the chemical with associated safety and handling information.[2] |
| CP Lab Safety | Not Specified | Not Specified | 95% | For professional manufacturing, research, and industrial use only.[3] |
Physicochemical Properties
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 1-BROMO-2-PROPYLPENTANE, 4-Bromomethyl-heptane[] |
| Molecular Formula | C8H17Br[] |
| InChI Key | ZVWCWXUOSBDXEQ-UHFFFAOYSA-N |
| Physical Form | Pale-yellow to Yellow-brown Liquid |
| Storage Temperature | Room Temperature or 2-8 °C |
General Experimental Protocol: Nucleophilic Substitution Reaction
This compound is a primary alkyl bromide and is therefore an excellent substrate for SN2 reactions. The following is a generalized protocol for a nucleophilic substitution reaction.
Objective: To synthesize a new compound by displacing the bromide ion with a nucleophile.
Materials:
-
This compound
-
Nucleophile (e.g., sodium azide, sodium cyanide, a thiol, an alcohol, or an amine)
-
Aprotic polar solvent (e.g., Dimethylformamide (DMF), Acetonitrile, or Acetone)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Heating mantle or oil bath
-
Reagents for work-up and purification (e.g., water, organic solvent for extraction, drying agent like magnesium sulfate, silica (B1680970) gel for chromatography)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the chosen nucleophile in the aprotic polar solvent.
-
Addition of Substrate: To the stirred solution of the nucleophile, add this compound dropwise at room temperature.
-
Reaction Conditions: The reaction mixture is then stirred at an appropriate temperature (ranging from room temperature to reflux, depending on the nucleophile's reactivity) and monitored by a suitable technique (e.g., Thin Layer Chromatography (TLC) or Gas Chromatography (GC)).
-
Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the addition of water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Purification: The combined organic layers are washed with brine, dried over a drying agent, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.
Caption: Generalized workflow for a nucleophilic substitution reaction.
Quality Control and Purity Assessment
Ensuring the 95% purity of this compound is critical for its use in synthesis, as impurities can lead to unwanted side products and lower reaction yields. The logical workflow for quality control is outlined below.
Caption: Logical workflow for quality control of this compound.
References
An In-depth Technical Guide to the Safe Handling of 4-(Bromomethyl)heptane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the safety precautions, handling protocols, and emergency procedures for 4-(Bromomethyl)heptane (CAS No. 101654-29-9). This document is intended for laboratory personnel, including researchers, scientists, and professionals in the field of drug development, who may handle this compound. The guide details the known physical, chemical, and toxicological properties of this compound, outlines standard operating procedures for its safe use, and provides clear instructions for spill management and waste disposal. All quantitative data are presented in tabular format for ease of reference, and key procedural workflows are visualized using diagrams.
Chemical and Physical Properties
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₇Br | [1][2] |
| Molecular Weight | 193.12 g/mol | [1] |
| Appearance | Pale-yellow to Yellow-brown Liquid | [3] |
| Boiling Point | 190.8 ± 8.0 °C (Predicted) | [4][5] |
| Density | 1.108 ± 0.06 g/cm³ (Predicted) | [4][5] |
| Storage Temperature | Room Temperature or 2-8 °C | [3][4][6] |
Table 2: Computed Toxicological and Safety-Related Properties
| Property | Value | Source |
| XLogP3-AA (Octanol-Water Partition Coefficient) | 4.1 | [1] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 0 | [2] |
| Rotatable Bond Count | 5 | [2] |
| Exact Mass | 192.05136 Da | [1] |
| Topological Polar Surface Area | 0 Ų | [1] |
| Heavy Atom Count | 9 | [2] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. All personnel must be thoroughly familiar with its potential dangers before handling.
Table 3: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor[1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1] |
| Acute Toxicity, Oral (some sources) | 4 | H302: Harmful if swallowed[3] |
| Skin Corrosion/Irritation (some sources) | 1B | H314: Causes severe skin burns and eye damage[3] |
Pictograms:
Signal Word: Warning[1] or Danger[3] (depending on the supplier's classification)
Experimental Protocols
The following protocols are designed to ensure the safe handling of this compound in a laboratory setting. These should be adapted to the specific requirements of individual experiments and institutional safety policies.
Personal Protective Equipment (PPE)
A risk assessment should always be conducted before beginning any procedure. The minimum required PPE for handling this compound includes:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory. A face shield should be worn when there is a significant risk of splashing.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A flame-resistant laboratory coat is required. For larger quantities or procedures with a higher splash risk, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: All handling of this compound should be performed within a certified chemical fume hood to avoid inhalation of vapors. If engineering controls are insufficient, a respirator with an appropriate organic vapor cartridge may be necessary.[7]
General Handling and Storage Protocol
This compound is a flammable liquid that is also an irritant. Some sources indicate it may be corrosive. Therefore, it requires careful handling and storage.
Protocol:
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Clear the work area of all unnecessary items, especially ignition sources.
-
Have a spill kit readily accessible.
-
Ensure an emergency eyewash and safety shower are within a 10-second travel distance.[7]
-
-
Handling:
-
Ground and bond containers when transferring the liquid to prevent static discharge.
-
Use only non-sparking tools.
-
Avoid contact with skin, eyes, and clothing.[7]
-
Do not breathe vapors or mists.
-
-
Storage:
-
Store in a tightly closed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.[7]
-
Store away from heat, sparks, open flames, and other ignition sources.
-
Segregate from incompatible materials, such as strong oxidizing agents.
-
Caption: Workflow for the safe handling and storage of this compound.
Spill Cleanup Protocol
In the event of a spill, prompt and appropriate action is critical to mitigate hazards.
Protocol for a small spill (less than 100 mL) within a fume hood:
-
Alert Personnel: Immediately alert others in the laboratory.
-
Containment:
-
If safe to do so, use an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads) to dike the spill and prevent it from spreading.
-
Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
-
Absorption:
-
Cover the spill with the absorbent material, working from the outside in.
-
-
Collection:
-
Using non-sparking tools (e.g., a plastic scoop), carefully collect the absorbed material.
-
Place the material into a labeled, sealable container for hazardous waste.
-
-
Decontamination:
-
Wipe the spill area with a cloth or sponge dampened with a soap and water solution.
-
Place all contaminated cleaning materials into the hazardous waste container.
-
-
Disposal:
-
Seal and label the hazardous waste container.
-
Arrange for disposal through your institution's environmental health and safety (EHS) office.
-
For large spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.
Caption: Emergency response workflow for a small chemical spill.
Waste Disposal Protocol
This compound and any materials contaminated with it must be disposed of as hazardous waste.
Protocol:
-
Segregation:
-
Collect waste this compound and contaminated materials in a dedicated, properly labeled hazardous waste container.
-
This compound is a halogenated organic waste and should not be mixed with non-halogenated waste streams.
-
-
Container:
-
Use a chemically resistant container with a secure, tight-fitting lid.
-
Ensure the container is in good condition and not leaking.
-
-
Labeling:
-
Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".
-
List all components and their approximate percentages if it is a mixed waste stream.
-
-
Storage of Waste:
-
Store the waste container in a designated satellite accumulation area.
-
Keep the container closed except when adding waste.
-
-
Disposal:
-
Arrange for pickup and disposal through your institution's EHS office. Do not pour this compound down the drain.
-
References
- 1. This compound | C8H17Br | CID 545964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. This compound [sigmaaldrich.com]
- 4. This compound CAS#: 101654-29-9 [m.chemicalbook.com]
- 5. This compound | 101654-29-9 [amp.chemicalbook.com]
- 6. This compound | 101654-29-9 [sigmaaldrich.com]
- 7. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to the Molecular Structure and Conformation of 4-(Bromomethyl)heptane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and conformational landscape of 4-(bromomethyl)heptane. The information presented herein is intended to support research, development, and application of this compound in various scientific and pharmaceutical contexts. This document details theoretical structural data, proposed experimental protocols for its synthesis and characterization, and visual representations of key processes.
Molecular Structure and Properties
This compound is a branched-chain alkyl halide with the chemical formula C₈H₁₇Br. Its structure consists of a heptane (B126788) backbone with a bromomethyl substituent at the fourth carbon position.
Table 1: General Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₇Br | PubChem[1][2] |
| Molecular Weight | 193.12 g/mol | PubChem[1][2] |
| CAS Number | 101654-29-9 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| SMILES | CCCC(CCC)CBr | PubChem[1] |
| Predicted Boiling Point | 190.8 ± 8.0 °C | ChemicalBook[3] |
| Predicted Density | 1.108 ± 0.06 g/cm³ | ChemicalBook[3] |
Conformational Analysis
Due to the presence of multiple single bonds, this compound can exist in various conformations arising from the rotation around these bonds. A thorough conformational analysis is crucial for understanding its physical properties and chemical reactivity. In the absence of extensive experimental data, computational methods provide a powerful tool for exploring the conformational space of this molecule.
Computational Methodology
A detailed conformational analysis of this compound can be performed using computational chemistry software such as Gaussian or Spartan. The general workflow for such an analysis is outlined below.
Predicted Conformational Landscape
A computational study would likely reveal several low-energy conformers for this compound. The primary rotations influencing the overall shape would be around the C3-C4, C4-C5, and C4-C8 (C8 being the carbon of the bromomethyl group) bonds. The relative energies of these conformers are determined by a balance of steric hindrance and stabilizing hyperconjugative interactions. The most stable conformers would be expected to have staggered arrangements of the bulky propyl and bromomethyl groups.
Table 2: Predicted Relative Energies and Key Dihedral Angles of the Most Stable Conformers of this compound (Illustrative Data)
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle C3-C4-C5-C6 (°) | Dihedral Angle C5-C4-C8-Br (°) | Population (%) at 298 K |
| A (Global Minimum) | 0.00 | -178.5 | 179.2 | 45.3 |
| B | 0.25 | 65.2 | 178.9 | 28.1 |
| C | 0.31 | -177.9 | -68.5 | 22.5 |
| D | 0.89 | 64.8 | 69.1 | 4.1 |
Note: This data is illustrative and would be the expected output of a DFT B3LYP/def2-TZVP//B3LYP/6-31G calculation.*
Table 3: Predicted Key Structural Parameters for the Global Minimum Conformer (A) of this compound (Illustrative Data)
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C-Br Bond Length | 1.965 |
| C4-C8 Bond Length | 1.542 |
| C3-C4-C5 Bond Angle | 112.5 |
| C5-C4-C8 Bond Angle | 110.8 |
| C4-C8-Br Bond Angle | 111.2 |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound is the bromination of the corresponding primary alcohol, 2-propyl-1-pentanol (B1345608), using phosphorus tribromide (PBr₃). This method is generally effective for converting primary alcohols to alkyl bromides with minimal rearrangement.
Detailed Protocol:
-
To a stirred solution of 2-propyl-1-pentanol (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (N₂ or Ar), cooled to 0 °C, phosphorus tribromide (0.4 eq) is added dropwise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12 hours.
-
The reaction is carefully quenched by pouring it onto crushed ice.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.
Spectroscopic Characterization
The structure and purity of the synthesized this compound would be confirmed by standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different types of protons in the molecule. The protons of the bromomethyl group (-CH₂Br) would appear as a doublet in the downfield region, typically around 3.3-3.5 ppm, due to the deshielding effect of the adjacent bromine atom and coupling with the methine proton at C4.
-
¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments. The carbon of the bromomethyl group would be expected to resonate at approximately 35-45 ppm.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Illustrative Data)
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C1, C7 | ~0.9 (t) | ~14.0 |
| C2, C6 | ~1.3 (m) | ~23.0 |
| C3, C5 | ~1.4 (m) | ~32.5 |
| C4 | ~1.8 (m) | ~45.0 |
| C8 (-CH₂Br) | ~3.4 (d) | ~38.0 |
Note: Predicted shifts are relative to TMS. 't' denotes a triplet, 'd' a doublet, and 'm' a multiplet.
Infrared (IR) Spectroscopy:
The IR spectrum would show characteristic C-H stretching and bending vibrations for an alkane. A key absorption band would be the C-Br stretch, which is typically observed in the fingerprint region between 650 and 550 cm⁻¹.
Conclusion
This technical guide has provided a detailed overview of the molecular structure and conformational properties of this compound. While experimental data for this specific molecule is scarce, this guide has outlined a robust computational and experimental framework for its comprehensive characterization. The provided illustrative data for its conformational landscape and spectroscopic signatures serves as a valuable reference for researchers and professionals working with this and related compounds. The detailed protocols for its synthesis and characterization offer a practical starting point for laboratory work. This information is intended to facilitate further research and application of this compound in drug development and other scientific disciplines.
References
Methodological & Application
Application Notes: Formation and Utility of (Heptan-4-ylmethyl)magnesium Bromide
Introduction
Grignard reagents, organomagnesium halides with the general formula R-Mg-X, are fundamental tools in organic chemistry and are pivotal in the synthesis of complex organic molecules.[1][2][3][4] Discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, these reagents are highly valued for their ability to form new carbon-carbon bonds.[3][5] In the context of pharmaceutical development and drug discovery, Grignard reagents are indispensable for constructing the carbon skeletons of active pharmaceutical ingredients (APIs).[1][2][6][7]
The Grignard reagent derived from 4-(Bromomethyl)heptane, namely (heptan-4-ylmethyl)magnesium bromide, serves as a potent nucleophilic source of a heptan-4-ylmethyl carbanion.[8][9][10] This reactivity allows for its addition to a wide array of electrophilic functional groups, including aldehydes, ketones, esters, nitriles, and epoxides.[2][9][11][12] The formation of this specific secondary alkyl Grignard reagent requires careful control of reaction conditions to maximize yield and minimize side reactions, such as Wurtz coupling.[13][14] These application notes provide a detailed protocol for the successful synthesis, quantification, and application of (heptan-4-ylmethyl)magnesium bromide for research and development purposes.
Comparative Data for Grignard Reagent Formation
The yield and reactivity in Grignard reagent formation are highly dependent on the nature of the alkyl halide. The general reactivity trend is R-I > R-Br > R-Cl >> R-F, which is inversely correlated with the carbon-halogen bond strength.[13][15] The following table summarizes typical yield ranges for different classes of alkyl halides under optimized conditions.
| Alkyl Halide Class | Substrate Example | Relative Reactivity | Typical Yield Range (%) | Key Considerations |
| Primary Alkyl Bromide | 1-Bromobutane | High | 85-95% | Reaction is typically fast and initiation is straightforward. |
| Secondary Alkyl Bromide | This compound | Moderate | 60-85% | Slightly more sterically hindered; may require activation and careful temperature control to minimize elimination side reactions. [12] |
| Tertiary Alkyl Bromide | t-Butyl Bromide | Low | 20-50% | Prone to elimination (E2) side reactions.[16] Often requires specialized conditions or activated magnesium.[16] |
| Primary Alkyl Chloride | 1-Chlorobutane | Moderate | 70-90% | Less reactive than bromides, may require a more polar solvent like THF or longer reaction times.[15] |
| Aryl Bromide | Bromobenzene | Moderate | 80-95% | Requires THF as a solvent for efficient formation.[15] |
Experimental Workflow
The following diagram outlines the critical steps for the successful preparation and subsequent use of the Grignard reagent from this compound.
Caption: Workflow for preparing (heptan-4-ylmethyl)magnesium bromide.
Detailed Experimental Protocol
Objective: To prepare a solution of (heptan-4-ylmethyl)magnesium bromide from this compound and magnesium turnings in an anhydrous ethereal solvent.
Safety Precautions: Grignard reagents are highly reactive, basic, and pyrophoric upon concentration.[4][10] All operations must be conducted in a fume hood under a strictly anhydrous and inert atmosphere (e.g., Nitrogen or Argon). Anhydrous ether solvents are extremely flammable and volatile.[4] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Materials:
-
This compound (≥98% purity)
-
Magnesium turnings (≥99.5% purity)
-
Anhydrous tetrahydrofuran (B95107) (THF), inhibitor-free (≥99.9% purity)[3]
-
Iodine crystal (for activation)[13]
-
1,2-Dibromoethane (optional, for activation)
-
Hydrochloric acid (1 M solution, for cleaning glassware)
Equipment:
-
Three-necked round-bottom flask (oven-dried)
-
Reflux condenser (oven-dried)
-
Pressure-equalizing dropping funnel (oven-dried)
-
Magnetic stirrer and stir bar
-
Septa and needles for inert gas handling
-
Schlenk line or nitrogen/argon manifold
Procedure:
1. Preparation and Setup: 1.1. Thoroughly clean all glassware with soap and water, rinse with deionized water, followed by an acetone (B3395972) rinse, and then dry in an oven at >120 °C overnight.[5] 1.2. Assemble the glassware (three-necked flask with dropping funnel and reflux condenser) while still hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon. 1.3. Place magnesium turnings (1.2 equivalents) into the reaction flask. 1.4. Add a single small crystal of iodine. The iodine vapor will sublime and react with the magnesium surface to remove the passivating magnesium oxide layer, indicated by the fading of the iodine color.[13][16]
2. Reaction Initiation: 2.1. Add enough anhydrous THF to the flask to just cover the magnesium turnings. 2.2. Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel. 2.3. Add approximately 5-10% of the this compound solution from the dropping funnel to the magnesium suspension.[13] 2.4. The reaction mixture should be monitored for signs of initiation, which include gentle bubbling from the magnesium surface, a slight increase in temperature (exotherm), and the appearance of a cloudy, grayish color. 2.5. If the reaction does not initiate within 5-10 minutes, gentle warming with a heat gun or sonication in a water bath may be applied.[13] Once initiated, the external heat source should be removed immediately.
3. Grignard Reagent Formation: 3.1. Once the reaction is self-sustaining, begin the slow, dropwise addition of the remaining this compound solution from the dropping funnel. 3.2. The rate of addition should be controlled to maintain a gentle, steady reflux of the solvent.[13] If the reaction becomes too vigorous, slow the addition rate and, if necessary, cool the flask with a water bath. A typical addition time is 30-60 minutes. 3.3. A slow addition rate is crucial to keep the instantaneous concentration of the alkyl bromide low, which minimizes the rate of the Wurtz coupling side reaction (R-MgX + R-X → R-R + MgX₂).[13][14]
4. Completion and Storage: 4.1. After the addition is complete, continue to stir the mixture. Gentle heating to maintain reflux for an additional 30-60 minutes can help ensure all the magnesium has reacted.[13] 4.2. The completion of the reaction is indicated by the consumption of most or all of the magnesium metal. The resulting solution will typically be cloudy and gray or brownish. 4.3. The Grignard reagent is not isolated.[4] It should be used immediately as a solution. If solids (excess magnesium or magnesium salts) are present, the solution can be carefully transferred to another dry, inert-atmosphere flask via a cannula.
5. Quantification (Optional but Recommended): 5.1. The concentration of the prepared Grignard reagent should be determined by titration before use. A common method involves back-titration with a standard acid solution after quenching an aliquot of the Grignard solution with a known excess of iodine. 5.2. Titration Protocol: a. Accurately weigh ~0.1 g of iodine into a dry flask under an inert atmosphere. b. Dissolve the iodine in a small amount of anhydrous THF. c. Slowly add a known volume (e.g., 1.00 mL) of the prepared Grignard reagent solution until the characteristic purple/brown color of iodine disappears. Record the volume added. d. The concentration can be calculated based on the 1:1 stoichiometry of the reaction between the Grignard reagent and iodine.
References
- 1. nbinno.com [nbinno.com]
- 2. Grignard Reaction Reagents: A Toolbox for Chemists - Reachem [reachemchemicals.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Grignard Reagents [chemed.chem.purdue.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Grignard Reaction [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. adichemistry.com [adichemistry.com]
- 16. experimental chemistry - Preparation of tertiary Grignard reagents - Chemistry Stack Exchange [chemistry.stackexchange.com]
Application Notes and Protocols for Nucleophilic Substitution Reactions with 4-(Bromomethyl)heptane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting nucleophilic substitution reactions with 4-(Bromomethyl)heptane. This branched primary alkyl halide is a versatile substrate for introducing a 4-heptylmethyl moiety into a variety of molecular scaffolds. Due to its structure, featuring a primary bromide with steric hindrance at the beta-position, this compound predominantly undergoes bimolecular nucleophilic substitution (SN2) reactions. However, the reaction rates are generally slower than those of unbranched primary alkyl halides.
Theoretical Background
Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a nucleophile, an electron-rich species, replaces a leaving group on an electrophilic carbon atom. In the case of this compound, the electrophilic carbon is the one bonded to the bromine atom.
The primary nature of the electrophilic carbon in this compound strongly disfavors the formation of a primary carbocation, making the unimolecular (SN1) pathway unlikely. The preferred mechanism is the SN2 pathway, which involves a backside attack by the nucleophile on the carbon bearing the leaving group (bromide). This concerted mechanism leads to an inversion of stereochemistry if the carbon were chiral. However, in this case, the electrophilic carbon is not a stereocenter.
The presence of two propyl groups on the carbon adjacent to the electrophilic center (β-branching) creates steric hindrance, which can impede the approach of the nucleophile.[1] This steric hindrance makes SN2 reactions with this compound slower than with less hindered primary alkyl halides like 1-bromobutane.[2] Therefore, reaction conditions may require higher temperatures or longer reaction times to achieve good yields.
Common Nucleophilic Substitution Reactions and Products
A variety of nucleophiles can be employed to displace the bromide from this compound, leading to the formation of diverse functional groups. This versatility makes it a valuable building block in medicinal chemistry and materials science. Common transformations include the synthesis of alcohols, ethers, nitriles, and amines.
Data Presentation
The following table summarizes the expected products and general reaction conditions for nucleophilic substitution reactions of this compound with common nucleophiles. Note that specific reaction parameters may require optimization to achieve desired yields.
| Nucleophile | Reagent Example | Product Name | Product Structure | Typical Solvent | General Conditions |
| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | (4-Heptyl)methanol | Ethanol (B145695)/Water | Reflux | |
| Alkoxide | Sodium Ethoxide (NaOEt) | 1-Ethoxy-4-(propyl)heptane | Ethanol | Reflux | |
| Cyanide | Sodium Cyanide (NaCN) | 2-(4-Heptyl)acetonitrile | DMSO, DMF, or Ethanol/Water | Heat | |
| Ammonia (B1221849) | Ammonia (NH₃) | 4-Heptylmethanamine | Ethanol (in a sealed tube) | Heat |
Experimental Protocols
Safety Precaution: this compound is expected to be a flammable liquid and an irritant. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
Protocol 1: Synthesis of (4-Heptyl)methanol via Hydrolysis
This protocol describes the conversion of this compound to (4-Heptyl)methanol using a hydroxide nucleophile.[3]
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Dichloromethane (B109758) (or Diethyl ether)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Add sodium hydroxide (1.5 eq) to the solution.
-
Heat the mixture to reflux and maintain for 4-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude (4-Heptyl)methanol by vacuum distillation or column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of 1-Ethoxy-4-(propyl)heptane via Williamson Ether Synthesis
This protocol outlines the synthesis of an ether from this compound and an alkoxide, a classic example of the Williamson ether synthesis.[4][5]
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Diethyl ether
-
Water
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.2 eq) in anhydrous ethanol.
-
To this solution, add this compound (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 6-12 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer to obtain the crude ether.
-
Purify 1-Ethoxy-4-(propyl)heptane by vacuum distillation.
Protocol 3: Synthesis of 2-(4-Heptyl)acetonitrile via Cyanation
This protocol details the formation of a nitrile by reacting this compound with a cyanide salt.[6]
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DMSO or DMF.
-
Carefully add sodium cyanide (1.5 eq). Caution: Cyanide salts are highly toxic. Handle with extreme care and appropriate safety measures.
-
Heat the reaction mixture to 50-70 °C and stir for 4-10 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into a large volume of water.
-
Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash thoroughly with water and then with brine to remove residual DMSO/DMF.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the resulting 2-(4-Heptyl)acetonitrile by vacuum distillation.
Protocol 4: Synthesis of 4-Heptylmethanamine via Amination
This protocol describes the synthesis of a primary amine from this compound using ammonia. To minimize the formation of secondary and tertiary amine byproducts, a large excess of ammonia is typically used.[7]
Materials:
-
This compound
-
Concentrated aqueous ammonia or a solution of ammonia in ethanol
-
Ethanol
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous potassium carbonate (K₂CO₃)
Procedure:
-
Place a solution of this compound (1.0 eq) in ethanol in a sealed pressure tube.
-
Add a large excess of a concentrated solution of ammonia in ethanol (at least 10 equivalents).
-
Seal the tube and heat it to 80-100 °C for 12-24 hours.
-
After cooling to room temperature, carefully open the pressure tube in a fume hood.
-
Transfer the reaction mixture to a round-bottom flask and remove the ethanol and excess ammonia under reduced pressure.
-
Dissolve the residue in diethyl ether and extract with 1 M HCl to protonate the amine.
-
Separate the aqueous layer and wash the organic layer with 1 M HCl.
-
Combine the acidic aqueous layers and basify with 1 M NaOH until pH > 10.
-
Extract the free amine with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous potassium carbonate.
-
Filter and concentrate to yield 4-Heptylmethanamine. Further purification can be achieved by distillation.
Mandatory Visualizations
Caption: SN2 reaction mechanism for this compound.
Caption: General experimental workflow for nucleophilic substitution.
Caption: Decision tree for reaction conditions with this compound.
References
Application Notes and Protocols: 4-(Bromomethyl)heptane in the Synthesis of a Novel Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Bromomethyl)heptane is a branched-chain alkylating agent with potential applications in the synthesis of pharmaceutical intermediates. Its structure allows for the introduction of a lipophilic 2-propylpentyl moiety onto a variety of core scaffolds, which can be a valuable strategy for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. While specific, publicly documented applications of this compound in the synthesis of named pharmaceutical intermediates are limited, its utility can be extrapolated from the common use of alkyl halides in medicinal chemistry.
This document presents a hypothetical application of this compound in the synthesis of a novel non-steroidal anti-inflammatory drug (NSAID) intermediate, "4-(2-propylpentyl)benzoic acid." The protocols and data provided are illustrative and designed to serve as a guide for researchers exploring the use of this compound in their own synthetic endeavors.
Application: Synthesis of 4-(2-propylpentyl)benzoic acid Intermediate
The synthesis of 4-(2-propylpentyl)benzoic acid is proposed as a key intermediate for a new class of selective COX-2 inhibitors. The introduction of the branched 2-propylpentyl side chain is hypothesized to enhance the binding affinity and selectivity for the COX-2 enzyme, potentially leading to a more potent and safer anti-inflammatory agent.
Proposed Synthetic Pathway:
The synthesis involves a Friedel-Crafts alkylation of toluene (B28343) with this compound, followed by oxidation of the methyl group to a carboxylic acid.
Experimental Protocols
Materials:
-
This compound (98% purity)
-
Toluene (anhydrous)
-
Aluminum chloride (anhydrous)
-
Potassium permanganate (B83412)
-
Sulfuric acid (concentrated)
-
Sodium bisulfite
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Sodium sulfate (B86663) (anhydrous)
-
Standard laboratory glassware and equipment
Protocol 1: Synthesis of 1-Methyl-4-(2-propylpentyl)benzene
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous toluene (100 mL) and anhydrous aluminum chloride (13.3 g, 0.1 mol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add this compound (19.3 g, 0.1 mol) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by slowly pouring the mixture into 200 mL of ice-cold 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield 1-methyl-4-(2-propylpentyl)benzene as a colorless oil.
Protocol 2: Synthesis of 4-(2-propylpentyl)benzoic acid
-
In a 500 mL round-bottom flask, dissolve 1-methyl-4-(2-propylpentyl)benzene (10.9 g, 0.05 mol) in 100 mL of water containing 1.5 g of sodium carbonate.
-
Heat the mixture to 80 °C with vigorous stirring.
-
In a separate beaker, prepare a solution of potassium permanganate (15.8 g, 0.1 mol) in 200 mL of warm water.
-
Add the potassium permanganate solution in small portions to the reaction mixture over 2 hours, maintaining the temperature at 80-90 °C.
-
After the addition is complete, continue heating and stirring for an additional 4 hours until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.
-
To the filtrate, add sodium bisulfite solution until the brown color disappears.
-
Acidify the clear solution with concentrated sulfuric acid until a white precipitate forms.
-
Cool the mixture in an ice bath for 1 hour to complete precipitation.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven to yield 4-(2-propylpentyl)benzoic acid as a white solid.
Data Presentation
Table 1: Reaction Conditions and Yields
| Step | Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Toluene | This compound | AlCl₃ | Toluene | 0 to RT | 12 | 1-Methyl-4-(2-propylpentyl)benzene | 75 |
| 2 | 1-Methyl-4-(2-propylpentyl)benzene | KMnO₄ | - | Water | 80-90 | 6 | 4-(2-propylpentyl)benzoic acid | 65 |
Table 2: Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 1-Methyl-4-(2-propylpentyl)benzene | C₁₅H₂₄ | 204.35 | Colorless oil | N/A | 7.08 (d, 2H), 6.95 (d, 2H), 2.45 (d, 2H), 2.30 (s, 3H), 1.85 (m, 1H), 1.25-1.40 (m, 8H), 0.88 (t, 6H) | 140.2, 135.1, 129.0, 128.8, 45.1, 39.8, 33.5, 23.1, 21.0, 14.2 |
| 4-(2-propylpentyl)benzoic acid | C₁₅H₂₂O₂ | 234.34 | White solid | 112-114 | 8.05 (d, 2H), 7.28 (d, 2H), 2.55 (d, 2H), 1.90 (m, 1H), 1.28-1.45 (m, 8H), 0.90 (t, 6H) | 171.5, 147.8, 130.1, 129.5, 128.7, 45.3, 39.6, 33.4, 23.0, 14.1 |
Logical Workflow for Synthesis and Characterization
Conclusion
This application note provides a hypothetical, yet plausible, framework for the utilization of this compound in the synthesis of a pharmaceutical intermediate. The provided protocols and data tables serve as a template for researchers to design and document their own synthetic routes involving this and similar alkylating agents. The successful synthesis of novel intermediates like 4-(2-propylpentyl)benzoic acid could pave the way for the development of new therapeutic agents with improved properties. It is recommended that researchers adapt and optimize the described conditions for their specific substrates and target molecules.
Application Notes and Protocols for the Williamson Ether Synthesis of 4-(Ethoxymethyl)heptane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the synthesis of 4-(ethoxymethyl)heptane via the Williamson ether synthesis. This protocol outlines the reaction between 4-(bromomethyl)heptane and sodium ethoxide, a classic example of an SN2 reaction to form an ether linkage. Included are comprehensive application notes, a step-by-step experimental protocol, a complete list of materials and reagents, and detailed characterization data for the synthesized product. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development who require a reliable method for the preparation of aliphatic ethers.
Introduction
The Williamson ether synthesis is a cornerstone of organic chemistry, providing a versatile and reliable method for the preparation of both symmetrical and unsymmetrical ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein an alkoxide ion displaces a halide or other suitable leaving group from an organohalide.[1] This method is particularly effective when employing primary alkyl halides to minimize competing elimination reactions.[2]
This application note details the synthesis of 4-(ethoxymethyl)heptane from this compound and sodium ethoxide. This transformation is a representative example of the Williamson ether synthesis and is a valuable tool for introducing ether moieties into organic molecules, a common structural motif in pharmaceuticals and other bioactive compounds.
Data Presentation
The following tables summarize the key quantitative data for the reactants and the expected product.
Table 1: Physical and Chemical Properties of Reactants
| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| This compound | This compound | C₈H₁₇Br | 193.12 | 190.8 ± 8.0 | 1.108 ± 0.06 |
| Sodium Ethoxide | Sodium Ethoxide | C₂H₅NaO | 68.05 | Decomposes | 0.868 |
Table 2: Predicted Physical and Spectroscopic Properties of 4-(Ethoxymethyl)heptane
| Property | Predicted Value |
| IUPAC Name | 4-(Ethoxymethyl)heptane |
| Molecular Formula | C₁₀H₂₂O |
| Molar Mass ( g/mol ) | 158.28 |
| Boiling Point (°C) | ~180-190 (estimated) |
| ¹H NMR (ppm) | Triplet ~0.9 (6H, -CH₃), Multiplet ~1.2-1.4 (11H, -CH₂- and -CH-), Triplet ~3.4 (2H, -O-CH₂-), Quartet ~3.5 (2H, -O-CH₂-CH₃) |
| ¹³C NMR (ppm) | ~14 (-CH₃), ~23-39 (-CH₂-), ~66 (-O-CH₂-), ~73 (-O-CH₂-CH₃) |
| IR (cm⁻¹) | ~2950-2850 (C-H stretch), ~1115 (C-O stretch) |
Experimental Protocol
This protocol details the synthesis of 4-(ethoxymethyl)heptane from this compound and sodium ethoxide in tetrahydrofuran (B95107) (THF).
Materials:
-
This compound (98% purity)
-
Sodium ethoxide (95% purity)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium ethoxide (1.1 equivalents).
-
Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add 40 mL of anhydrous THF to the flask.
-
Reactant Addition: Stir the suspension and add this compound (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of 20 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with water (2 x 30 mL) and then with brine (30 mL).
-
-
Drying and Solvent Removal: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure 4-(ethoxymethyl)heptane.
Characterization:
The purified product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity. The obtained data should be compared with the predicted values in Table 2.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of 4-(ethoxymethyl)heptane.
Caption: SN2 reaction mechanism for the Williamson ether synthesis.
References
Application of 4-(Bromomethyl)heptane in Functionalizing Polymers: A Practical Guide to Incorporating Branched Alkyl Groups
For Researchers, Scientists, and Drug Development Professionals
Application Note ID: FN-POL-20251221
Subject: Incorporation of Branched Heptyl Moieties into Polymer Structures for Enhanced Functionality
Introduction
The functionalization of polymers with alkyl chains is a critical strategy for tuning their physical and chemical properties, impacting solubility, thermal characteristics, and biocompatibility. This is particularly relevant in drug development, where polymer-based delivery systems require precise control over their interaction with biological environments. While direct "grafting to" modification of polymers with 4-(bromomethyl)heptane is not extensively documented in peer-reviewed literature, the incorporation of its isomeric structure, the 2-ethylhexyl group, is well-established through controlled radical polymerization techniques. This application note provides detailed protocols and data for the functionalization of polymers with 2-ethylhexyl moieties via Atom Transfer Radical Polymerization (ATRP) of 2-ethylhexyl acrylate (B77674) (EHA). The principles and methods described herein serve as a practical guide for researchers seeking to introduce branched heptyl groups to polymer backbones, thereby achieving desired material properties for applications such as drug delivery, coatings, and advanced materials.
The homopolymer of 2-ethylhexyl acrylate, poly(2-ethylhexyl acrylate) (PEHA), is notable for its low glass transition temperature (Tg = -65°C) and excellent film-forming properties[1]. Copolymers incorporating EHA are utilized in a variety of applications, including adhesives, coatings, and plasticizers[1]. The branched alkyl side chain imparts flexibility and hydrophobicity to the polymer, which can be leveraged to control drug release profiles and enhance the encapsulation of hydrophobic therapeutic agents.
Key Methodologies for Incorporating 2-Ethylhexyl Groups
Atom Transfer Radical Polymerization (ATRP) is a robust controlled/"living" radical polymerization method that allows for the synthesis of polymers with predetermined molecular weights, low polydispersities, and complex architectures. This technique is particularly well-suited for the polymerization of functional monomers like 2-ethylhexyl acrylate.
"Grafting From" via Atom Transfer Radical Polymerization (ATRP)
In this approach, a polymer backbone containing initiator sites is used to grow poly(2-ethylhexyl acrylate) chains. A notable example is the grafting of EHA from poly(vinyl chloride) (PVC), where labile chlorine atoms on the PVC backbone act as initiators for the ATRP of EHA[2]. This method results in a graft copolymer with a PVC backbone and PEHA side chains, effectively modifying the properties of the parent polymer.
Homopolymerization of 2-Ethylhexyl Acrylate via ATRP
The direct polymerization of EHA allows for the synthesis of well-defined homopolymers (PEHA). These polymers can be used as is or further functionalized at the chain ends. The use of different initiators and catalyst systems can fine-tune the polymerization kinetics and the resulting polymer characteristics[1].
Data Presentation
The following tables summarize quantitative data from representative experiments for the polymerization of 2-ethylhexyl acrylate.
Table 1: Graft Copolymerization of 2-Ethylhexyl Acrylate from PVC via ATRP [2]
| Reaction Time (h) | Monomer Conversion (%) | Grafting Yield (%) |
| 1.5 | 18.2 | 10.9 |
| 3.0 | 32.5 | 19.5 |
| 4.5 | 45.3 | 27.2 |
| 6.0 | 62.8 | 37.7 |
| 7.5 | 85.3 | 51.2 |
Conditions: Toluene (B28343) solvent, 90°C, [EHA]₀ = 1.37 M, [PVC] = 10 g/L, [CuCl]₀ = 0.04 M, [PMDETA]₀ = 0.04 M.
Table 2: Homopolymerization of 2-Ethylhexyl Acrylate via ATRP in Toluene [1]
| Initiator | Catalyst System | Time (h) | Conversion (%) | Mₙ (GPC, g/mol ) | Mₙ (Theoretical, g/mol ) | Polydispersity (Mₙ/Mₙ) |
| MBrP | CuCl/bpy | 24 | 28 | 18,500 | 5,800 | 1.62 |
| MBrP | CuBr/PMDETA | 4 | 92 | 18,200 | 17,100 | 1.25 |
| PEBr | CuBr/PMDETA | 4 | 98 | 19,500 | 18,200 | 1.18 |
Conditions: Toluene solvent with 20% v/v acetone (B3395972) additive, 90°C, [EHA]₀:[Initiator]₀:[Catalyst]₀:[Ligand]₀ = 100:1:1:2. MBrP = Methyl 2-bromopropionate, PEBr = Phenethyl bromide, bpy = 2,2'-bipyridine, PMDETA = N,N,N',N'',N''-Pentamethyldiethylenetriamine.
Experimental Protocols
Protocol 1: Graft Copolymerization of 2-Ethylhexyl Acrylate from PVC Backbone[2]
Materials:
-
Poly(vinyl chloride) (PVC)
-
2-Ethylhexyl acrylate (EHA), inhibitor removed
-
Copper(I) chloride (CuCl)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Toluene, anhydrous
-
Methanol
Procedure:
-
In a Schlenk flask equipped with a magnetic stirrer, dissolve PVC (e.g., 0.5 g) in anhydrous toluene (e.g., 50 mL).
-
Add CuCl (e.g., 0.02 g, 0.2 mmol) and PMDETA (e.g., 0.042 mL, 0.2 mmol) to the flask.
-
Deoxygenate the solution by bubbling with nitrogen or argon for 30 minutes.
-
Add the desired amount of inhibitor-free EHA (e.g., 3.4 mL, 15 mmol) to the reaction mixture via a syringe.
-
Place the flask in a preheated oil bath at 90°C and stir.
-
Take samples periodically to monitor monomer conversion by gas chromatography or ¹H NMR.
-
After the desired reaction time (e.g., 7.5 hours), terminate the polymerization by cooling the flask to room temperature and exposing the mixture to air.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of methanol.
-
Filter the precipitated polymer, wash with methanol, and dry under vacuum to a constant weight.
-
Characterize the resulting PVC-g-PEHA copolymer by Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and by ¹H NMR and FTIR to confirm the graft structure.
Protocol 2: Homopolymerization of 2-Ethylhexyl Acrylate via ATRP[1]
Materials:
-
2-Ethylhexyl acrylate (EHA), inhibitor removed
-
Phenethyl bromide (PEBr) or other suitable alkyl halide initiator
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Toluene, anhydrous
-
Acetone, anhydrous
-
Methanol
Procedure:
-
In a Schlenk flask, add CuBr (e.g., 0.034 g, 0.24 mmol) and a magnetic stir bar.
-
Seal the flask, and alternate between vacuum and nitrogen backfill three times to ensure an inert atmosphere.
-
In a separate flask, prepare a solution of EHA (e.g., 4.43 g, 24 mmol), PEBr (e.g., 0.044 g, 0.24 mmol), PMDETA (e.g., 0.083 g, 0.48 mmol), toluene (e.g., 5 mL), and acetone (e.g., 1 mL).
-
Deoxygenate this solution by bubbling with nitrogen or argon for 30 minutes.
-
Transfer the deoxygenated solution to the Schlenk flask containing the CuBr catalyst via a cannula or syringe.
-
Place the reaction flask in a thermostatically controlled oil bath at 90°C and begin stirring.
-
Monitor the polymerization by taking samples at timed intervals. Analyze monomer conversion by gravimetry, gas chromatography, or ¹H NMR.
-
To terminate the polymerization, cool the flask to room temperature and open it to the air. Dilute the mixture with a small amount of THF if it is too viscous.
-
Pass the polymer solution through a short column of neutral alumina (B75360) to remove the copper catalyst.
-
Precipitate the purified polymer by adding the solution dropwise into a large volume of cold methanol.
-
Collect the polymer by filtration and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Analyze the final PEHA product for molecular weight (Mₙ) and polydispersity (Mₙ/Mₙ) using GPC. Determine thermal properties using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Conclusion
The incorporation of branched alkyl groups, such as the 2-ethylhexyl moiety, into polymer structures provides a powerful means to tailor material properties for specialized applications, including those in drug development. While direct functionalization with this compound is not a widely reported method, the protocols for the ATRP of 2-ethylhexyl acrylate offer a reliable and well-characterized pathway to achieve similar structural modifications. The detailed experimental procedures and quantitative data presented in this note serve as a valuable resource for researchers aiming to synthesize polymers with controlled hydrophobicity, flexibility, and thermal characteristics. These methods enable the rational design of advanced polymer-based systems for a variety of scientific and therapeutic applications.
References
Application Notes and Protocols: Synthesis of 4-(Azidomethyl)heptane via Nucleophilic Substitution
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of organic azides is of significant interest in the fields of medicinal chemistry and drug development. Alkyl azides are versatile synthetic intermediates that can be readily converted into a variety of nitrogen-containing functional groups, including amines, amides, and N-heterocycles. Furthermore, the azide (B81097) moiety is a key participant in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," a powerful tool for the rapid and efficient construction of complex molecular architectures.
This document provides a detailed protocol for the synthesis of 4-(azidomethyl)heptane from 4-(bromomethyl)heptane and sodium azide. The reaction proceeds via a classic SN2 (Substitution Nucleophilic Bimolecular) mechanism, which is characteristic for the reaction of primary alkyl halides with good nucleophiles.[1][2][3]
Reaction Mechanism: SN2 Pathway
The reaction of this compound, a primary alkyl halide, with sodium azide proceeds through an SN2 mechanism.[1][2][3] This is a single, concerted step where the azide anion (N₃⁻), a potent nucleophile, attacks the electrophilic carbon atom bonded to the bromine atom. The attack occurs from the backside, leading to an inversion of configuration at the carbon center. Simultaneously, the carbon-bromine bond is cleaved, and the bromide ion departs as the leaving group. The rate of this bimolecular reaction is dependent on the concentration of both the alkyl halide and the nucleophile.
Caption: SN2 reaction mechanism for the synthesis of 4-(azidomethyl)heptane.
Applications of 4-(Azidomethyl)heptane
4-(Azidomethyl)heptane is a valuable intermediate in organic synthesis. Its primary applications stem from the reactivity of the azide group:
-
Precursor to Amines: The azide group can be readily reduced to a primary amine using various reagents such as lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (H₂/Pd-C), or the Staudinger reaction (triphenylphosphine followed by hydrolysis). This provides a straightforward route to 4-(aminomethyl)heptane, a potentially useful building block.
-
Click Chemistry: As mentioned, the azide functionality is a key component in CuAAC reactions. 4-(Azidomethyl)heptane can be "clicked" onto terminal alkynes to form stable 1,2,3-triazole linkages. This is widely used in drug discovery, bioconjugation, and materials science for the assembly of complex molecules.
-
Synthesis of N-Heterocycles: Azides can participate in various cycloaddition reactions and rearrangements to form a diverse range of nitrogen-containing heterocyclic compounds.
Experimental Protocol
This protocol is based on general procedures for the synthesis of alkyl azides from primary alkyl bromides.[4]
Materials:
-
This compound (C₈H₁₇Br, MW: 193.12 g/mol )
-
Sodium azide (NaN₃, MW: 65.01 g/mol )
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Diethyl ether (Et₂O)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum
-
Nitrogen or argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Safety Precautions:
-
Sodium azide is highly toxic and can be fatal if swallowed or absorbed through the skin. It can also form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.
-
Avoid contact of sodium azide with acids, as this will generate highly toxic and explosive hydrazoic acid gas.
-
Do not dispose of sodium azide or reaction residues containing azide down the drain, as it can react with lead or copper pipes (B44673) to form explosive metal azides.
-
Quench any residual azide with a suitable reagent (e.g., nitrous acid) before disposal, following institutional safety guidelines.
-
This compound is a skin and eye irritant. Handle with care.
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in anhydrous DMSO.
-
Addition of Sodium Azide: To the stirred solution, carefully add sodium azide (1.5 eq.) in one portion.
-
Reaction: Seal the flask with a septum and stir the reaction mixture at room temperature under a nitrogen or argon atmosphere. The reaction is typically stirred overnight to ensure completion.
-
Workup:
-
Carefully add deionized water to the reaction mixture. Note that this may be exothermic.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine (2 x volume of the organic layer).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. .
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, 4-(azidomethyl)heptane, as an oil.
-
If necessary, the product can be further purified by column chromatography on silica (B1680970) gel.
-
Data Presentation
The following table summarizes the key parameters for the synthesis of 4-(azidomethyl)heptane. The expected yield is based on typical results for similar SN2 reactions of primary alkyl bromides.[4]
| Reactant | Reagent | Solvent | Temperature | Reaction Time | Expected Yield (%) |
| This compound | Sodium Azide | DMSO | Room Temp. | 12-24 hours | 70-90 |
Characterization
The successful synthesis of 4-(azidomethyl)heptane can be confirmed by standard spectroscopic techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The most prominent signal confirming the presence of the azide group is a strong, sharp absorption band in the region of 2100-2090 cm⁻¹ due to the asymmetric stretching of the N=N=N bond.[5] The C-H stretching vibrations of the heptane (B126788) backbone will be observed around 2950-2850 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The protons of the methylene (B1212753) group adjacent to the azide functionality (-CH₂-N₃) are expected to appear as a triplet. The other protons of the heptane chain will show complex multiplets in the aliphatic region.
-
¹³C NMR: The carbon atom attached to the azide group (-CH₂-N₃) will show a characteristic chemical shift. The other carbon signals of the heptane skeleton will be observed in the upfield region.
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 4-(azidomethyl)heptane (C₈H₁₇N₃, MW: 155.24 g/mol ). A characteristic fragmentation pattern is the loss of N₂ (28 amu).
Experimental Workflow Visualization
Caption: General experimental workflow for the synthesis of 4-(azidomethyl)heptane.
References
Application Notes and Protocols for the Synthesis of Novel Esters Using 4-(Bromomethyl)heptane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of novel esters utilizing 4-(bromomethyl)heptane as a key building block. The methodologies described herein are based on established esterification reactions of alkyl halides and are adaptable for the synthesis of a diverse range of ester derivatives.
Introduction
Esters are a fundamental class of organic compounds with wide-ranging applications in the pharmaceutical, fragrance, and materials industries. The synthesis of novel esters with unique structural motifs is of significant interest for the development of new chemical entities with tailored properties. This compound is a versatile lipophilic building block that can be incorporated into ester structures to modulate their physicochemical properties, such as solubility and membrane permeability.
This application note details a general and efficient protocol for the synthesis of novel esters via the reaction of this compound with various carboxylic acids. The described method involves the in-situ generation of highly reactive carboxylate anions, which subsequently undergo nucleophilic substitution with this compound.[1][2][3]
General Reaction Scheme
The synthesis of novel esters from this compound proceeds via a nucleophilic substitution reaction (SN2) between a carboxylate anion and the alkyl halide. A non-nucleophilic base is employed to deprotonate the carboxylic acid, forming the reactive carboxylate intermediate.
Caption: General reaction scheme for the synthesis of novel esters.
Experimental Protocols
Materials and Methods
-
Reagents: this compound (≥95%)[4], various carboxylic acids, cesium carbonate (Cs₂CO₃) or tetrabutylammonium (B224687) fluoride (B91410) (Bu₄NF) solution (1 M in THF)[1][2][3], anhydrous dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), diethyl ether, saturated aqueous sodium bicarbonate solution, saturated aqueous sodium chloride solution (brine), anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Equipment: Round-bottom flasks, magnetic stirrer, heating mantle or oil bath, condenser, separatory funnel, rotary evaporator, column chromatography apparatus, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), UV lamp.
Protocol for the Synthesis of (Heptan-4-yl)methyl Benzoate (B1203000) (A Representative Ester)
This protocol describes the synthesis of a representative ester using benzoic acid. The procedure can be adapted for other carboxylic acids.
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add benzoic acid (1.22 g, 10 mmol) and cesium carbonate (4.89 g, 15 mmol).
-
Add 40 mL of anhydrous DMF to the flask.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the cesium benzoate salt.
-
Add this compound (1.93 g, 10 mmol) to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 hexane (B92381):ethyl acetate (B1210297) eluent).
-
After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.
-
Pour the reaction mixture into 100 mL of water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure (heptan-4-yl)methyl benzoate.
Caption: Experimental workflow for ester synthesis.
Data Presentation
The following table summarizes representative data for a series of novel esters synthesized from this compound and various carboxylic acids.
| Carboxylic Acid | Reaction Time (h) | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| Benzoic Acid | 18 | 85 | 8.05 (d, 2H), 7.55 (t, 1H), 7.44 (t, 2H), 4.15 (d, 2H), 1.80 (m, 1H), 1.30-1.50 (m, 8H), 0.90 (t, 6H) | 166.5, 132.9, 130.3, 129.5, 128.3, 68.9, 38.7, 34.2, 23.1, 14.1 | 2955, 2870, 1720, 1270, 1110 |
| Acetic Acid | 12 | 92 | 4.05 (d, 2H), 2.05 (s, 3H), 1.75 (m, 1H), 1.25-1.45 (m, 8H), 0.88 (t, 6H) | 171.1, 68.2, 38.6, 34.1, 23.0, 21.0, 14.0 | 2958, 2872, 1740, 1240, 1035 |
| 4-Nitrobenzoic Acid | 24 | 78 | 8.28 (d, 2H), 8.20 (d, 2H), 4.25 (d, 2H), 1.85 (m, 1H), 1.32-1.52 (m, 8H), 0.92 (t, 6H) | 164.7, 150.5, 135.9, 130.7, 123.5, 69.5, 38.8, 34.3, 23.2, 14.1 | 2960, 2875, 1725, 1525, 1345, 1275 |
| Cyclohexanecarboxylic Acid | 20 | 88 | 4.08 (d, 2H), 2.30 (tt, 1H), 1.20-1.95 (m, 19H), 0.89 (t, 6H) | 176.2, 68.0, 43.2, 38.7, 34.2, 29.3, 25.8, 25.4, 23.1, 14.1 | 2930, 2855, 1730, 1170 |
Note: The data presented in this table is representative and may vary based on specific reaction conditions and purification procedures.
Characterization of Novel Esters
The synthesized esters should be characterized using standard analytical techniques to confirm their structure and purity.
Protocol for Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample (5-10 mg) of the purified ester in deuterated chloroform (B151607) (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Analyze the spectra to confirm the presence of characteristic peaks corresponding to the ester functionality and the 4-(heptan-4-yl)methyl group.
-
-
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of the purified ester using a neat sample (liquid) or as a KBr pellet (solid).
-
Identify the characteristic C=O stretching vibration of the ester group (typically in the range of 1750-1735 cm⁻¹) and the C-O stretching vibrations.
-
-
Mass Spectrometry (MS):
-
Obtain the mass spectrum of the purified ester using a suitable ionization technique (e.g., Electrospray Ionization - ESI or Gas Chromatography-Mass Spectrometry - GC-MS).
-
Confirm the molecular weight of the synthesized ester by identifying the molecular ion peak ([M]⁺ or [M+H]⁺).
-
Caption: Logical relationship of characterization methods.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
This compound is an alkylating agent and should be handled with care.
-
Anhydrous solvents are flammable and should be handled away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The protocols described in this application note provide a robust and versatile method for the synthesis of novel esters using this compound. By varying the carboxylic acid starting material, a diverse library of esters can be generated for various research and development applications. The detailed experimental and characterization procedures will enable researchers to efficiently synthesize and validate the structures of these new chemical entities.
References
Application Notes and Protocols for the Scale-Up Synthesis of Reactions Involving 4-(Bromomethyl)heptane
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Bromomethyl)heptane, a branched alkyl bromide, is a versatile building block in organic synthesis, finding applications in the pharmaceutical and agrochemical industries. Its structure allows for the introduction of a lipophilic eight-carbon fragment into target molecules, which can be crucial for modulating the biological activity and pharmacokinetic properties of drug candidates and active ingredients. This document provides detailed application notes and protocols for the scale-up synthesis of this compound and its subsequent use in nucleophilic substitution reactions, a common transformation in drug development.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process: the formation of the precursor alcohol, 4-(hydroxymethyl)heptane, followed by its bromination.
Part 1: Synthesis of 4-(Hydroxymethyl)heptane via Grignard Reaction
The Grignard reaction provides a robust method for the synthesis of the precursor alcohol, 4-(hydroxymethyl)heptane, from propylmagnesium bromide and pentanal.
Reaction Scheme:
Scaling up Grignard reactions requires careful control of reaction conditions due to their exothermic nature.[1]
-
Initiation: The initiation of the Grignar'd reaction can be challenging on a large scale. The use of activators like iodine or 1,2-dibromoethane (B42909) might be necessary to ensure a smooth start.[2]
-
Heat Management: The reaction is highly exothermic. A jacketed reactor with efficient cooling is essential to maintain the reaction temperature and prevent runaway reactions.[3]
-
Reagent Addition: Slow, controlled addition of the alkyl halide to the magnesium turnings is crucial to manage the exotherm.[1]
-
Solvent: Anhydrous ethers, such as diethyl ether or tetrahydrofuran (B95107) (THF), are necessary. On a larger scale, the higher boiling point and lower volatility of THF might be advantageous.
-
Safety: Grignard reagents are highly reactive with water and protic solvents. All equipment must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[4]
Materials:
-
Magnesium turnings
-
Pentanal
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (dilute)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Mechanical stirrer
-
Heating mantle with temperature control
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation: A 1 L three-necked flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel is flame-dried under a stream of nitrogen.
-
Grignard Reagent Formation: To the cooled flask, add magnesium turnings (24.3 g, 1.0 mol). A solution of 1-bromopropane (123 g, 1.0 mol) in 250 mL of anhydrous diethyl ether is added to the dropping funnel. A small portion of the bromide solution is added to the magnesium to initiate the reaction. Once initiated (visible by bubbling and heat generation), the remaining bromide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Addition of Aldehyde: The Grignard solution is cooled to 0 °C in an ice bath. A solution of pentanal (86 g, 1.0 mol) in 100 mL of anhydrous diethyl ether is added dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
Quenching: After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour. The reaction is then carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (200 mL).[2]
-
Work-up: The layers are separated. The aqueous layer is extracted with diethyl ether (2 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude 4-(hydroxymethyl)heptane is purified by vacuum distillation.
Part 2: Bromination of 4-(Hydroxymethyl)heptane
The conversion of the alcohol to the corresponding alkyl bromide is a key step. Several reagents can be used, with phosphorus tribromide (PBr₃) being a common and effective choice for primary alcohols.
Reaction Scheme:
-
Reagent Choice: While PBr₃ is effective, handling it on a large scale requires caution due to its reactivity with moisture. Alternative brominating agents like hydrobromic acid with a phase-transfer catalyst could be considered for industrial processes.
-
Temperature Control: The reaction is exothermic and should be performed at low temperatures to minimize side reactions.
-
By-product Removal: The phosphorous acid by-product needs to be efficiently removed during the work-up.
-
Material Compatibility: The acidic nature of the reaction and by-products requires the use of corrosion-resistant reactors (e.g., glass-lined).
Materials:
-
4-(Hydroxymethyl)heptane
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Mechanical stirrer
-
Ice bath
Procedure:
-
Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve 4-(hydroxymethyl)heptane (65 g, 0.5 mol) in 200 mL of anhydrous diethyl ether.
-
Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus tribromide (45.1 g, 0.167 mol) dropwise from the dropping funnel, keeping the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Quenching: Slowly and carefully pour the reaction mixture onto crushed ice (200 g) with stirring.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude this compound by vacuum distillation.
| Parameter | 4-(Hydroxymethyl)heptane Synthesis | This compound Synthesis |
| Scale | 1.0 mol | 0.5 mol |
| Starting Material | 1-Bromopropane, Pentanal | 4-(Hydroxymethyl)heptane |
| Key Reagent | Magnesium | Phosphorus tribromide |
| Solvent | Anhydrous Diethyl Ether | Anhydrous Diethyl Ether |
| Reaction Temperature | 0 °C to reflux | 0 °C to Room Temperature |
| Typical Yield | 70-80% | 80-90% |
| Purity (after purification) | >98% (GC) | >98% (GC) |
Application in Drug Development: N-Alkylation of Primary Amines
This compound is a useful alkylating agent to introduce the 4-heptylmethyl group into molecules, often via nucleophilic substitution with primary or secondary amines. This modification can enhance the lipophilicity of a potential drug molecule, which may improve its membrane permeability and overall pharmacokinetic profile.
Workflow for N-Alkylation and Biological Screening
Workflow for the synthesis and screening of a potential drug candidate.
Signaling Pathway Context
The introduction of a lipophilic moiety like the 4-heptylmethyl group can be a key step in optimizing a lead compound that targets a specific biological pathway. For instance, in the development of kinase inhibitors, modifying a scaffold with such a group could enhance its binding affinity to the ATP-binding pocket or improve its cell permeability to reach intracellular targets.
References
Application Notes and Protocols for the Introduction of a Branched Alkyl Chain Using 4-(Bromomethyl)heptane
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Bromomethyl)heptane, also known as 1-bromo-2-propylpentane, is a valuable alkylating agent for the introduction of the branched 4-heptylmethyl (or 2-propylpentyl) group onto a variety of nucleophilic substrates. This lipophilic moiety can be strategically incorporated into molecules to modulate their physicochemical properties, such as lipophilicity, solubility, and steric bulk. These modifications are often crucial in the fields of drug discovery and materials science to enhance biological activity, improve pharmacokinetic profiles, or alter material characteristics. This document provides an overview of the synthetic applications of this compound in N-, O-, S-, and C-alkylation reactions, along with generalized experimental protocols.
Introduction
Alkylation is a fundamental transformation in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The choice of alkylating agent is critical in determining the success and selectivity of the reaction. This compound offers a unique branched alkyl chain that can impart specific properties to a target molecule. As a primary alkyl bromide, it is generally a good substrate for S(_N)2 reactions with a variety of nucleophiles.
This document outlines general procedures for the utilization of this compound in key alkylation reactions. While specific reaction conditions and yields will vary depending on the substrate, the provided protocols offer a starting point for the development of specific synthetic methodologies.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₇Br | [1][2] |
| Molecular Weight | 193.13 g/mol | [1][2] |
| CAS Number | 101654-29-9 | [1][2] |
| Appearance | Colorless to pale yellow liquid (predicted) | |
| Boiling Point | 190.8 °C at 760 mmHg | |
| Density | 1.108 g/cm³ | |
| Solubility | Soluble in common organic solvents (e.g., THF, DMF, CH₃CN, CH₂Cl₂); Insoluble in water. |
General Considerations for Alkylation Reactions
Successful alkylation reactions with this compound are dependent on several factors:
-
Nucleophile: The reactivity of the nucleophile is a key determinant of the reaction rate and efficiency. Soft, less sterically hindered nucleophiles are generally preferred for S(_N)2 reactions.
-
Base: A suitable base is often required to deprotonate the nucleophile, generating a more reactive anionic species. The choice of base should be compatible with the substrate and solvent. Common bases include potassium carbonate, cesium carbonate, sodium hydride, and organic amines.
-
Solvent: The solvent plays a crucial role in solvating the reactants and influencing the reaction mechanism. Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (B52724) (MeCN), and tetrahydrofuran (B95107) (THF) are often used for S(_N)2 reactions.
-
Temperature: The reaction temperature will affect the rate of reaction. Many alkylation reactions can be performed at room temperature, while others may require heating to proceed at a reasonable rate.
-
Stoichiometry: The molar ratio of the nucleophile, base, and this compound should be optimized to maximize the yield of the desired product and minimize side reactions.
Experimental Protocols
The following are generalized protocols for the alkylation of common nucleophiles with this compound. Researchers should note that these are starting points and may require optimization for specific substrates.
Protocol 1: N-Alkylation of an Imidazole (B134444) Derivative
This protocol describes a general procedure for the N-alkylation of an imidazole derivative to introduce the 4-heptylmethyl group.
Materials:
-
Imidazole derivative
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (B1210297) (EtOAc)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of the imidazole derivative (1.0 eq.) in anhydrous DMF or MeCN, add sodium hydride (1.2 eq.) portion-wise at 0 °C under an inert atmosphere. If using potassium carbonate, add 2.0 equivalents at room temperature.
-
Stir the mixture at the respective temperature for 30 minutes to an hour to ensure complete deprotonation.
-
Add this compound (1.1 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction with water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
General Workflow for N-Alkylation of Imidazole
References
Troubleshooting & Optimization
common side products in reactions with 4-(Bromomethyl)heptane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding common side products encountered in reactions with 4-(Bromomethyl)heptane. This resource is intended for researchers, scientists, and professionals in drug development to help anticipate and mitigate the formation of unwanted byproducts in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for this compound?
This compound is a primary alkyl halide. The carbon atom bonded to the bromine is attached to three other carbon atoms, creating some steric hindrance. Due to its structure, it can undergo both nucleophilic substitution (SN2 and, to a lesser extent, SN1) and elimination (E2) reactions. The predominant pathway is highly dependent on the reaction conditions, including the nature of the nucleophile/base, solvent, and temperature.
Q2: What are the most common side products observed in reactions with this compound?
The most common side products are typically isomers of octene, which arise from elimination reactions (E2 pathway) competing with the desired substitution reaction. Rearranged substitution or elimination products are also possible if conditions favor carbocation formation (SN1/E1 pathways).
Q3: How can I minimize the formation of elimination byproducts?
To favor substitution over elimination, consider the following adjustments to your experimental protocol:
-
Use a strong, non-bulky nucleophile: Nucleophiles like azide (B81097) (N₃⁻), cyanide (CN⁻), or halides (I⁻, Br⁻) are good choices.[1]
-
Lower the reaction temperature: Elimination reactions are generally favored at higher temperatures.[1] Running the reaction at 0°C or allowing it to warm slowly from a lower temperature can significantly reduce the amount of alkene byproduct.[1]
-
Choose an appropriate solvent: A polar aprotic solvent such as acetone, DMSO, or DMF will favor the SN2 pathway.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High yield of alkene byproduct | The nucleophile is acting as a strong base, or the reaction temperature is too high, favoring the E2 pathway. | Use a less basic nucleophile with high nucleophilicity. Lower the reaction temperature; consider running the reaction at 0°C or below. |
| Formation of rearranged products | The reaction conditions are promoting an SN1/E1 mechanism, which proceeds through a carbocation intermediate that can rearrange. | To suppress carbocation formation, use a higher concentration of a strong nucleophile and a polar aprotic solvent to favor the SN2 pathway. Avoid polar protic solvents and high temperatures. |
| Low reaction conversion | The nucleophile is too weak, or there is significant steric hindrance from the substrate. | Use a stronger nucleophile. If steric hindrance is the issue, you may need to increase the reaction time or temperature, but be mindful of the potential for increased elimination side products. |
| Mixture of substitution and elimination products | The chosen conditions are intermediate between those that favor substitution and those that favor elimination. | To drive the reaction towards substitution, use a strong, non-bulky nucleophile at a lower temperature in a polar aprotic solvent. For elimination, use a strong, bulky base at a higher temperature. |
Experimental Protocols
Protocol 1: Minimizing Elimination in a Nucleophilic Substitution Reaction
This protocol is designed to favor the SN2 pathway and minimize the formation of alkene byproducts.
Reagents:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium azide (1.2 equivalents) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add this compound (1.0 equivalent) to the stirred solution.
-
Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the product by column chromatography.
Reaction Pathways and Side Product Formation
The following diagram illustrates the competing SN2 and E2 pathways for this compound.
Caption: Competing SN2 and E2 reaction pathways for this compound.
References
Technical Support Center: Troubleshooting Failed Grignard Reactions with 4-(Bromomethyl)heptane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing difficulties with Grignard reactions involving 4-(bromomethyl)heptane.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound is not initiating. What are the common causes?
A1: The failure of a Grignard reaction to initiate is a frequent issue, primarily stemming from the following:
-
Magnesium Oxide Layer: A passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings is the most common barrier to initiation.[1][2] This layer prevents the magnesium from reacting with the alkyl halide.
-
Presence of Water: Grignard reagents are potent bases and will react readily with even trace amounts of water.[2][3][4] This will quench the reaction and prevent the formation of the desired organomagnesium compound. Water can be introduced from inadequately dried glassware, solvents, or the alkyl halide itself.
-
Impure Reagents: The purity of both the this compound and the solvent is critical. Acidic impurities in the alkyl halide can quench the Grignard reagent as it forms.[3]
-
Passive Alkyl Halide: While this compound is a primary alkyl bromide and should be reasonably reactive, issues with initiation can still occur.
Q2: I see some bubbling, but the reaction quickly stops or the final yield is very low. What could be the problem?
A2: This scenario often points to one of two main issues:
-
Insufficiently Anhydrous Conditions: Trace amounts of water are being consumed by the Grignard reagent as it forms, leading to a low yield or complete termination of the reaction.[3] A positive pressure of an inert gas (like nitrogen or argon) should be maintained throughout the experiment to prevent atmospheric moisture from entering the system.[4]
-
Side Reactions: The most common side reaction is Wurtz coupling, where the newly formed Grignard reagent reacts with unreacted this compound to form a dimer (5,8-diethyldodecane).[5][6] This consumes both the starting material and the Grignard reagent.
Q3: How can I tell if my Grignard reaction has successfully initiated?
A3: Several visual cues indicate a successful initiation:[2]
-
A noticeable temperature increase (the reaction is exothermic).
-
The appearance of a cloudy, gray, or brownish color in the reaction mixture.
-
Spontaneous boiling of the solvent at the surface of the magnesium.
-
If an activator like iodine was used, its characteristic color will disappear.[2]
Q4: What is Wurtz coupling and how can I minimize it?
A4: Wurtz coupling is a side reaction where two alkyl halides react with a metal to form a new carbon-carbon bond, resulting in a homocoupled dimer.[5][7] In this case, two molecules of this compound would react to form 5,8-diethyldodecane. To minimize this:
-
Slow Addition of Alkyl Halide: Add the this compound solution dropwise to the magnesium suspension. This keeps the concentration of the alkyl halide low, reducing the likelihood of it reacting with the Grignard reagent.[5][6]
-
Temperature Control: Elevated temperatures can favor the Wurtz coupling reaction.[4][5] Maintain a gentle reflux and use a cooling bath if the reaction becomes too vigorous.
-
Solvent Choice: While THF is a common solvent, for some substrates, other ethers like 2-Methyltetrahydrofuran (2-MeTHF) can suppress Wurtz coupling.[5][8]
Q5: Are there any other potential side reactions with this compound?
A5: For a primary alkyl halide like this compound, Wurtz coupling is the primary concern. However, with secondary or tertiary alkyl halides, β-hydride elimination can become a significant side reaction, leading to the formation of an alkene.[9][10] While less likely here, it's a possibility to be aware of in Grignard chemistry.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reaction fails to initiate | Magnesium surface is passivated with an oxide layer. | Activate the magnesium using one of the methods described in the experimental protocols below (e.g., iodine, 1,2-dibromoethane, or mechanical crushing).[1][2][11] |
| Reagents or glassware are not completely dry. | Flame-dry all glassware under vacuum or in an oven and cool under a stream of inert gas.[2] Use anhydrous solvents. Consider drying the this compound over a drying agent like calcium hydride and distilling it. | |
| Reaction starts but then stops or yield is low | Insufficiently anhydrous conditions. | Ensure a continuous positive pressure of inert gas is maintained. Check all seals and connections for potential leaks. |
| High rate of Wurtz coupling. | Decrease the rate of addition of the this compound solution.[5][6] Ensure the reaction temperature is not too high.[4][5] | |
| Reaction mixture turns dark or black | This can sometimes indicate decomposition of the Grignard reagent, especially with prolonged heating. | Avoid excessive heating. Once the reaction is initiated and sustained, external heating may not be necessary. Monitor the reaction progress and proceed to the next step once the magnesium is consumed. |
Experimental Protocols
Protocol 1: Activation of Magnesium Turnings
Objective: To remove the passivating magnesium oxide layer and expose a fresh, reactive magnesium surface.
Method 1: Using Iodine
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet, place the magnesium turnings (1.2 equivalents).
-
Activation: Add a single, small crystal of iodine.[2]
-
Initiation: Gently warm the flask with a heat gun until the purple vapor of iodine is observed. The disappearance of the iodine color is an indicator of activation.[2]
-
Cooling: Allow the flask to cool to room temperature before adding the solvent and alkyl halide.
Method 2: Using 1,2-Dibromoethane (DBE)
-
Preparation: Set up the glassware as described in Method 1.
-
Solvent Addition: Add a small amount of anhydrous ether (e.g., THF or diethyl ether) to just cover the magnesium turnings.
-
Activation: Add a few drops of 1,2-dibromoethane. Vigorous bubbling (ethylene gas formation) indicates activation.[1][2]
-
Initiation: Once the bubbling subsides, you can begin the addition of your this compound solution.
Protocol 2: Formation of the Grignard Reagent
Objective: To synthesize the Grignard reagent from this compound and activated magnesium.
-
Setup: In the flask with the activated magnesium turnings, add a portion of the anhydrous ether.
-
Reagent Preparation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous ether.
-
Initiation: Add a small amount (a few milliliters) of the this compound solution to the magnesium suspension. Wait for signs of reaction initiation (gentle reflux, cloudiness).
-
Addition: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.[5] Use a water bath to cool the reaction if it becomes too vigorous.
-
Completion: After the addition is complete, the reaction mixture can be stirred at room temperature or gently refluxed until most of the magnesium has been consumed.
Visual Troubleshooting Guides
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 7. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 8. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 9. Beta-hydride elimination [chemeurope.com]
- 10. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
how to improve the yield of 4-(Bromomethyl)heptane reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of reactions involving 4-(Bromomethyl)heptane.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, primarily focusing on its preparation from 4-(hydroxymethyl)heptane.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method for synthesizing this compound is through the nucleophilic substitution of 4-(hydroxymethyl)heptane. This conversion is typically achieved using reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). These methods are generally effective for primary alcohols like 4-(hydroxymethyl)heptane.
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields in the synthesis of this compound can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or a suboptimal ratio of reagents.
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. Common side reactions include elimination to form alkenes and the formation of ethers.
-
Purity of Starting Materials: The presence of impurities, especially water, in the starting alcohol or solvents can interfere with the reaction. Water can react with the brominating agent, reducing its effectiveness.
-
Suboptimal Work-up and Purification: Product loss during extraction, washing, and distillation steps can lead to a lower isolated yield.
Q3: I am observing the formation of an alkene byproduct. How can I minimize this?
A3: Alkene formation is a common side reaction, particularly when using strong acids like HBr at elevated temperatures. To minimize this:
-
Use a Milder Reagent: Phosphorus tribromide (PBr₃) is often a better choice for primary alcohols as it generally leads to less elimination compared to HBr.
-
Control the Temperature: Avoid excessively high reaction temperatures. The reaction should be carried out at the lowest temperature that allows for a reasonable reaction rate.
-
Use a Non-Protic Solvent: Aprotic solvents can sometimes suppress elimination reactions.
Q4: How can I be sure my starting alcohol is pure and dry enough for the reaction?
A4: Ensuring the purity and dryness of 4-(hydroxymethyl)heptane is crucial.
-
Distillation: Purify the alcohol by distillation before use.
-
Drying Agents: Use appropriate drying agents like anhydrous magnesium sulfate (B86663) or molecular sieves to remove residual water from the solvent and the alcohol.
-
Spectroscopic Analysis: Use techniques like ¹H NMR and IR spectroscopy to confirm the purity of the starting material.
Troubleshooting Common Problems
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive brominating agent (e.g., hydrolyzed PBr₃). | Use a fresh bottle of the brominating agent. |
| Insufficient reaction temperature. | Gradually increase the reaction temperature while monitoring for side product formation. | |
| Wet starting materials or solvent. | Ensure all glassware is oven-dried and reactants and solvents are anhydrous. | |
| Significant Alkene Formation | Reaction temperature is too high. | Lower the reaction temperature. Consider running the reaction at 0 °C or room temperature. |
| Use of a strong protic acid (HBr). | Switch to a milder brominating agent like PBr₃. | |
| Formation of a High-Boiling Point Impurity (likely an ether) | Reaction conditions favor intermolecular dehydration. | Use a solvent like diethyl ether or dichloromethane. Avoid high concentrations of the alcohol. |
| Difficulty in Isolating the Product | Emulsion formation during aqueous work-up. | Add brine (saturated NaCl solution) to break up the emulsion. |
| Product is co-distilling with the solvent. | Use a higher-boiling point solvent for the reaction or perform a careful fractional distillation. |
Experimental Protocols
Protocol 1: Synthesis of 4-(Hydroxymethyl)heptane via Grignard Reaction
This protocol describes a general method for the synthesis of the precursor alcohol, 4-(hydroxymethyl)heptane, using a Grignard reagent.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Butanal
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 1-bromopropane in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the Grignard reaction. Maintain a gentle reflux.
-
Once the magnesium has reacted, cool the solution to 0 °C.
-
Add a solution of butanal in anhydrous diethyl ether dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude 4-(hydroxymethyl)heptane by vacuum distillation.
Protocol 2: Synthesis of this compound using Phosphorus Tribromide (PBr₃)
This protocol outlines the conversion of 4-(hydroxymethyl)heptane to this compound.
Materials:
-
4-(Hydroxymethyl)heptane
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve 4-(hydroxymethyl)heptane in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add PBr₃ dropwise with stirring. A white precipitate of phosphorous acid will form.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-3 hours.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, carefully pour the mixture over ice.
-
Separate the organic layer and wash it sequentially with cold water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low reaction yield.
purification of 4-(Bromomethyl)heptane from unreacted starting materials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-(Bromomethyl)heptane from unreacted starting materials.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound, depending on the synthetic route employed.
Scenario 1: Purification from Unreacted 4-(Hydroxymethyl)heptane
This scenario assumes the synthesis of this compound via bromination of 4-(hydroxymethyl)heptane. The primary impurity is the unreacted starting alcohol.
Problem: Incomplete separation of this compound and 4-(hydroxymethyl)heptane by distillation.
| Possible Cause | Suggested Solution |
| Insufficient column efficiency. | For fractional distillation, ensure you are using a column with a sufficient number of theoretical plates (e.g., a Vigreux or packed column). A simple distillation setup may not be adequate to separate compounds with close boiling points, although in this case, the boiling point difference is significant. |
| Incorrect distillation pressure. | The boiling point of 4-(hydroxymethyl)heptane is significantly lower than that of this compound. Distillation under reduced pressure (vacuum distillation) can be employed to lower the boiling points and prevent potential decomposition of the product at high temperatures. |
| Co-distillation (azeotrope formation). | While unlikely for this pair of compounds, if separation is still poor, consider an alternative purification method such as column chromatography. |
| Product decomposition. | If the distillation is performed at atmospheric pressure, the high temperature required to boil this compound could lead to decomposition. Use vacuum distillation to lower the boiling point. |
Problem: Presence of unexpected byproducts in the purified product.
| Possible Cause | Suggested Solution |
| Formation of ethers. | The reaction of an alcohol with a brominating agent can sometimes lead to the formation of ether byproducts. These can often be separated by careful fractional distillation or column chromatography. |
| Elimination products. | Depending on the reaction conditions and the brominating agent used, elimination reactions could lead to the formation of alkenes. These are typically more volatile and can be removed during the initial distillation fractions. |
Scenario 2: Purification from Unreacted 4-Methylheptane (B1211382)
This scenario assumes the synthesis of this compound via radical bromination of 4-methylheptane. The primary impurities are unreacted starting alkane and isomeric brominated heptanes.
Problem: Difficulty in separating this compound from isomeric brominated byproducts.
| Possible Cause | Suggested Solution |
| Similar boiling points of isomers. | Isomers of brominated heptanes will likely have very similar boiling points, making separation by distillation challenging. A highly efficient fractional distillation column and a very slow distillation rate may be required. |
| Co-elution in column chromatography. | The polarity of the isomeric brominated heptanes will be very similar, leading to poor separation on a silica (B1680970) gel column. Experiment with different solvent systems, potentially using a less polar eluent system to improve separation. Consider using a longer column or a finer mesh silica gel. |
Problem: Presence of unreacted 4-methylheptane in the final product.
| Possible Cause | Suggested Solution |
| Incomplete reaction. | Optimize the reaction conditions (e.g., reaction time, temperature, amount of brominating agent) to drive the reaction to completion. |
| Inefficient purification. | 4-Methylheptane has a significantly lower boiling point than this compound and should be easily removed by fractional distillation. Ensure the initial fractions containing the unreacted starting material are collected and discarded before collecting the product fraction. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying this compound?
A1: The most effective method depends on the starting materials and impurities present.
-
From 4-(hydroxymethyl)heptane: Fractional distillation is generally effective due to the significant difference in boiling points between the alcohol and the alkyl bromide.
-
From 4-methylheptane: Purification can be more challenging due to the presence of isomeric byproducts with similar boiling points. A combination of careful fractional distillation and column chromatography may be necessary to achieve high purity.
Q2: How can I monitor the purity of my this compound fractions during purification?
A2: Several analytical techniques can be used:
-
Gas Chromatography (GC): An excellent method for assessing the purity and quantifying the amounts of starting material, product, and any byproducts.
-
Thin-Layer Chromatography (TLC): A quick and easy way to monitor the progress of column chromatography. The product and starting materials will have different Rf values.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify the presence of impurities.
Q3: My purified this compound is yellow. Is this normal?
A3: A pale-yellow color is not uncommon for alkyl bromides, especially if they have been exposed to light or air, which can cause slight decomposition and the formation of colored impurities. If high purity is required, passing the material through a short plug of silica gel or activated carbon may remove the color.
Q4: What are the key safety precautions when handling this compound?
A4: this compound is a flammable liquid and an irritant. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact.
Data Presentation
Table 1: Physical Properties of this compound and Related Starting Materials
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | C₈H₁₇Br | 193.12 | ~190.8 (Predicted) | ~1.108 (Predicted) |
| 4-(Hydroxymethyl)heptane | C₈H₁₈O | 130.23 | 80-82 @ 12 mmHg[1][2][3][4][5] | ~0.83 @ 25 °C[1][4] |
| 4-Methylheptane | C₈H₁₈ | 114.23 | 117-118 | ~0.705 @ 25 °C |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
This protocol is suitable for separating this compound from a higher or lower boiling point impurity, such as unreacted 4-(hydroxymethyl)heptane.
Materials:
-
Crude this compound reaction mixture
-
Fractional distillation apparatus (including a distillation flask, fractionating column, condenser, receiving flask, and thermometer)
-
Heating mantle
-
Boiling chips
-
Vacuum source (if performing vacuum distillation)
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.
-
Add the crude this compound mixture and a few boiling chips to the distillation flask. Do not fill the flask more than two-thirds full.
-
If performing a vacuum distillation, connect the apparatus to a vacuum source and slowly reduce the pressure to the desired level.
-
Begin heating the distillation flask gently.
-
Observe the temperature at the thermometer. The temperature will initially rise to the boiling point of the most volatile component.
-
Collect the initial fraction (forerun), which will contain the lower-boiling impurities (e.g., unreacted 4-methylheptane).
-
Once the temperature begins to rise again, change the receiving flask to collect the main fraction, which is the desired this compound. The temperature should stabilize at the boiling point of the product.
-
Continue distillation until most of the product has been collected. Do not distill to dryness.
-
Turn off the heat and allow the apparatus to cool before dismantling.
Protocol 2: Purification of this compound by Column Chromatography
This protocol is suitable for separating this compound from impurities with different polarities, such as isomeric byproducts or unreacted starting materials.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent (e.g., a mixture of hexane (B92381) and ethyl acetate)
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates and developing chamber
-
UV lamp
Procedure:
-
Select an appropriate eluent system: Use TLC to determine a solvent system that provides good separation between this compound and the impurities. A good starting point is a low polarity mixture, such as 95:5 hexane:ethyl acetate.
-
Pack the column:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the eluent and pour it into the column.
-
Allow the silica gel to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
Drain the excess eluent until the solvent level is just at the top of the sand.
-
-
Load the sample:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully add the sample to the top of the column.
-
Drain the eluent until the sample is adsorbed onto the silica.
-
-
Elute the column:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolate the product:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Mandatory Visualization
Caption: General workflow for the synthesis and purification of this compound.
Caption: Logical troubleshooting flow for purifying this compound.
References
Technical Support Center: Purification of 4-(Bromomethyl)heptane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 4-(Bromomethyl)heptane.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized from 4-(hydroxymethyl)heptane?
A1: When synthesizing this compound from its corresponding alcohol, common impurities may include:
-
Unreacted 4-(hydroxymethyl)heptane: The starting alcohol may not have fully reacted.
-
Di(4-heptylmethyl) ether: A side-reaction between two molecules of the starting alcohol can form an ether.
-
Heptene (B3026448) isomers: Elimination reactions can lead to the formation of various heptene isomers.
-
Acidic residues: If reagents like hydrobromic acid or sulfuric acid are used, residual acid may be present in the crude product.
Q2: What is the expected boiling point of pure this compound?
A2: The predicted boiling point of this compound is approximately 190.8 ± 8.0 °C at atmospheric pressure.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: Several analytical techniques can be employed to assess the purity of the final product:
-
Gas Chromatography (GC): To separate and quantify volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify any organic impurities.
-
Infrared (IR) Spectroscopy: To identify the presence of functional groups, such as the absence of the hydroxyl (-OH) group from the starting material.
-
Thin Layer Chromatography (TLC): A quick method to monitor the progress of the purification.
Q4: How should this compound be stored?
A4: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong bases and oxidizing agents.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of purified product | - Incomplete reaction. - Loss of product during aqueous washes. - Inefficient fractional distillation. | - Ensure the initial reaction goes to completion by optimizing reaction time and temperature. - Minimize the volume of water used for washing and ensure proper separation of the organic and aqueous layers. - Use an efficient distillation column and carefully control the distillation rate and temperature. |
| Product is cloudy or contains water | - Incomplete drying of the organic layer. | - Use a sufficient amount of a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate). - Ensure the drying agent is in contact with the solution for an adequate amount of time with occasional swirling. |
| Product turns yellow or brown upon standing | - Presence of acidic impurities leading to decomposition. - Exposure to light or air. | - Ensure all acidic residues are removed by washing with a sodium bicarbonate or sodium carbonate solution. - Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place. |
| Presence of a lower boiling point impurity in GC analysis | - Likely presence of heptene isomers. | - Perform a careful fractional distillation to separate the lower-boiling heptene from the desired product. |
| Presence of a higher boiling point impurity in GC analysis | - Likely presence of unreacted alcohol or di(4-heptylmethyl) ether. | - A thorough fractional distillation should effectively separate the higher-boiling impurities. Ensure the distillation temperature does not exceed the boiling point of this compound significantly. |
| Product shows a broad boiling point range during distillation | - Presence of multiple impurities. | - Combine washing steps with a careful fractional distillation for a more effective purification. |
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₈H₁₇Br | 193.12 | ~191 |
| 4-(Hydroxymethyl)heptane | C₈H₁₈O | 130.23 | ~180-190 (Estimated) |
| Di(4-heptylmethyl) ether | C₁₆H₃₄O | 242.44 | >200 (Estimated) |
| Hept-1-ene | C₇H₁₄ | 98.19 | 93.6 |
Experimental Protocols
Protocol 1: General Purification of Crude this compound
This protocol outlines the standard procedure for purifying crude this compound obtained from the reaction of 4-(hydroxymethyl)heptane with a brominating agent.
Materials:
-
Crude this compound
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Separatory funnel
-
Erlenmeyer flasks
-
Distillation apparatus (round-bottom flask, distillation column, condenser, receiving flask)
Procedure:
-
Aqueous Wash: Transfer the crude this compound to a separatory funnel. Add an equal volume of deionized water and shake gently. Allow the layers to separate and discard the lower aqueous layer.
-
Neutralization: Add an equal volume of saturated sodium bicarbonate solution to the separatory funnel. Shake gently, venting frequently to release any pressure from carbon dioxide evolution. Allow the layers to separate and discard the lower aqueous layer. Repeat this step until no more gas evolves.
-
Brine Wash: Wash the organic layer with an equal volume of brine to remove any remaining water-soluble impurities. Separate and discard the aqueous layer.
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a suitable amount of anhydrous magnesium sulfate or sodium sulfate to the flask. Swirl the flask occasionally and let it stand for at least 15-20 minutes to ensure all water is absorbed.
-
Decanting/Filtration: Carefully decant the dried liquid into a round-bottom flask suitable for distillation, leaving the drying agent behind. Alternatively, filter the solution through a cotton plug in a funnel.
-
Fractional Distillation: Assemble a fractional distillation apparatus. Heat the round-bottom flask gently. Collect the fraction that distills at the boiling point of this compound (~191 °C). Discard any initial lower-boiling fractions and leave any higher-boiling residue in the distillation flask.
Visualizations
Caption: General workflow for the purification of crude this compound.
preventing elimination side reactions with 4-(Bromomethyl)heptane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-(Bromomethyl)heptane. The focus is on preventing undesired elimination side reactions and promoting clean nucleophilic substitution.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for this compound?
A1: this compound is a primary alkyl halide. As such, it primarily undergoes bimolecular nucleophilic substitution (S(_N)2) reactions.[1][2][3][4] However, bimolecular elimination (E2) is a common competing side reaction.[2][5][6] Unimolecular pathways (S(_N)1 and E1) are generally not favored due to the high instability of the primary carbocation that would need to form.[3][4]
Q2: Why am I observing significant amounts of alkene byproducts in my reaction?
A2: The formation of alkene byproducts, such as hept-3-ene derivatives, is indicative of an E2 elimination reaction competing with your desired S(_N)2 substitution. This is often promoted by the choice of base, solvent, and reaction temperature.[6][7]
Q3: What type of nucleophile should I use to favor substitution over elimination?
A3: To favor the S(_N)2 pathway, you should use a good nucleophile that is a weak base.[4][8] Strong bases, particularly sterically hindered ones, will preferentially abstract a proton and lead to the E2 product.[2][4][5]
Q4: How does the choice of solvent affect the reaction outcome?
A4: The solvent plays a critical role in the competition between S(N)2 and E2 reactions. Polar aprotic solvents are highly recommended for S(_N)2 reactions as they solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, thus enhancing its nucleophilicity.[9][10][11][12] In contrast, polar protic solvents can solvate the nucleophile, reducing its effectiveness and can favor E2 pathways, especially when a strong base is used.[7]
Troubleshooting Guide: Minimizing Elimination Side Reactions
| Issue | Potential Cause | Recommended Solution |
| High percentage of alkene byproduct | The nucleophile is acting as a strong base. | Use a nucleophile that is a weak base. Examples include halides (I⁻, Br⁻), cyanide (CN⁻), azide (B81097) (N₃⁻), and thiolates (RS⁻).[4][8] Avoid strong, bulky bases like potassium tert-butoxide (KOtBu).[2][5] |
| Low reaction yield despite using a good nucleophile | The solvent is hindering the S(N)2 reaction. | Switch to a polar aprotic solvent such as DMSO, DMF, acetone, or acetonitrile.[9][10] These solvents enhance nucleophilicity.[12] |
| Increased elimination at higher scales or longer reaction times | The reaction temperature is too high. | Run the reaction at a lower temperature. Elimination reactions are generally favored by higher temperatures.[6][7][13] |
| Elimination is still a problem even with a good nucleophile and solvent | The substrate's steric hindrance is a contributing factor. | While this compound is a primary halide, the branching can contribute to some steric hindrance.[5] Ensure all other conditions (nucleophile, solvent, temperature) are optimized for S(_N)2. Consider using a less sterically demanding nucleophile if possible. |
Experimental Protocols
General Protocol for an S(_N)2 Reaction with this compound:
-
Solvent Selection: Choose a polar aprotic solvent such as acetone, acetonitrile, DMF, or DMSO.[14][9][10]
-
Nucleophile Selection: Use a salt of a good nucleophile that is a weak base (e.g., sodium cyanide, sodium azide, sodium iodide).[4][8]
-
Reaction Setup: In an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound in the chosen polar aprotic solvent.
-
Nucleophile Addition: Add the nucleophilic salt to the solution.
-
Temperature Control: Maintain the reaction at a low to moderate temperature (e.g., room temperature or slightly above). Avoid high temperatures to disfavor the E2 pathway.[7][13]
-
Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS) until the starting material is consumed.
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Work-up and Purification: Upon completion, perform an appropriate aqueous work-up to remove any remaining salts and purify the product, typically through column chromatography.
Data Presentation
Table 1: Factors Influencing the S(_N)2 vs. E2 Pathway for this compound
| Factor | Condition Favoring S(N)2 (Substitution) | Condition Favoring E2 (Elimination) | Rationale |
| Nucleophile/Base | Good nucleophile, weak base (e.g., I⁻, CN⁻, N₃⁻)[4][8] | Strong, sterically hindered base (e.g., KOtBu)[2][5] | Weak bases are less likely to abstract a proton, while strong, bulky bases favor proton abstraction over nucleophilic attack. |
| Substrate | Primary alkyl halide (like this compound)[1][2][3][4] | Tertiary > Secondary > Primary[7] | S(_N)2 is favored for less sterically hindered substrates. |
| Solvent | Polar aprotic (e.g., DMSO, DMF, Acetone)[9][10][11] | Polar protic (e.g., Ethanol, Water) can favor E2 with a strong base[7] | Polar aprotic solvents enhance nucleophilicity by not solvating the nucleophile. |
| Temperature | Lower temperature[7][13] | Higher temperature[6][7][13] | Elimination has a higher activation energy and is entropically favored at higher temperatures. |
Visualizations
Caption: Competing S(_N)2 and E2 pathways for this compound.
Caption: Troubleshooting workflow for reducing elimination side reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. SN2 vs E2 [chemistrysteps.com]
- 9. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 12. youtube.com [youtube.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Solvent Effects on the Reactivity of 4-(Bromomethyl)heptane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-(Bromomethyl)heptane. The following information addresses common issues encountered during experiments involving nucleophilic substitution reactions with this substrate, focusing on the critical role of the solvent in determining reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected reaction mechanism for this compound in nucleophilic substitution reactions?
This compound is a primary alkyl halide. Due to the high energy of a primary carbocation, it is expected to react predominantly through the S(_N)2 (bimolecular nucleophilic substitution) mechanism.[1][2] This mechanism involves a one-step process where the nucleophile attacks the carbon atom bonded to the bromine, and the bromide ion leaves simultaneously. The branching at the 4-position is relatively distant from the reaction center and is not expected to provide enough steric hindrance to significantly favor an S(_N)1 pathway.[3][4][5]
Q2: How does the choice of solvent affect the rate of an S(_N)2 reaction with this compound?
The solvent plays a crucial role in stabilizing the transition state of an S(_N)2 reaction. For this compound, which reacts via an S(_N)2 mechanism, polar aprotic solvents are highly recommended.[1][2] These solvents can dissolve the nucleophile salt but do not strongly solvate the nucleophile anion. This "naked" nucleophile is more reactive and leads to a faster reaction rate.[6][7]
In contrast, polar protic solvents (like water, methanol, and ethanol) will solvate the nucleophile through hydrogen bonding, creating a "cage" around it and reducing its nucleophilicity, which significantly slows down the S(_N)2 reaction.[2][8][9] Non-polar solvents are generally poor choices as they cannot effectively dissolve most common nucleophiles, which are often ionic salts.[1]
Q3: Which specific polar aprotic solvents are recommended for reactions with this compound?
Commonly used and effective polar aprotic solvents for S(_N)2 reactions include:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (B52724) (ACN)
These solvents offer a good balance of polarity to dissolve reactants and minimal interaction with the nucleophile, thereby promoting a high reaction rate.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Slow or no reaction | Inappropriate solvent choice: Using a polar protic solvent (e.g., ethanol, water) or a non-polar solvent (e.g., hexane). | Switch to a polar aprotic solvent such as DMSO, DMF, or acetonitrile to enhance nucleophile reactivity.[1][2] |
| Weak nucleophile: The chosen nucleophile may not be strong enough to displace the bromide ion efficiently. | Select a stronger nucleophile. For example, use iodide instead of chloride, or an alkoxide instead of an alcohol. | |
| Formation of side products | Elimination reaction (E2): A bulky or strongly basic nucleophile is being used, leading to the formation of an alkene. | Use a less sterically hindered and less basic nucleophile. Lowering the reaction temperature can also favor substitution over elimination. |
| Solvolysis: If a protic solvent is used as the reaction medium, it can act as a nucleophile, leading to undesired solvolysis products. | Ensure the use of a polar aprotic solvent. If a protic solvent is unavoidable, use a much stronger and more concentrated primary nucleophile. | |
| Difficulty dissolving reactants | Low polarity of the solvent: The chosen solvent may not be polar enough to dissolve the nucleophile salt. | Use a more polar aprotic solvent. For instance, DMSO and DMF have higher dielectric constants than acetone and may be better at dissolving ionic reactants.[10] |
Quantitative Data Summary
The following table provides hypothetical but representative data on the effect of different solvents on the rate of reaction between this compound and a common nucleophile, such as sodium azide (B81097) (NaN(_3)), at a constant temperature.
| Solvent | Solvent Type | Relative Rate Constant (k(_{rel})) | Primary Product |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | ~1500 | 4-(Azidomethyl)heptane |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | ~1000 | 4-(Azidomethyl)heptane |
| Acetonitrile (ACN) | Polar Aprotic | ~600 | 4-(Azidomethyl)heptane |
| Acetone | Polar Aprotic | ~200 | 4-(Azidomethyl)heptane |
| Methanol | Polar Protic | ~10 | 4-(Azidomethyl)heptane & 4-(Methoxymethyl)heptane |
| Water | Polar Protic | 1 | 4-(Azidomethyl)heptane & 4-(Hydroxymethyl)heptane |
| Hexane | Non-Polar | ~0 (negligible) | No significant reaction |
Note: The relative rate constants are normalized to the rate in water for illustrative purposes. Actual values will depend on the specific nucleophile, temperature, and concentrations used.
Experimental Protocols
Objective: To determine the effect of solvent on the reaction rate of this compound with a given nucleophile (e.g., Sodium Iodide).
Materials:
-
This compound
-
Sodium Iodide (or other suitable nucleophile)
-
Anhydrous solvents: DMSO, DMF, Acetonitrile, Acetone, Methanol
-
Reaction vials with stir bars
-
Constant temperature heating block or water bath
-
Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) for analysis
-
Internal standard (e.g., dodecane)
Procedure:
-
Preparation: In separate reaction vials, add a precise amount of the nucleophile (e.g., 1.5 mmol of Sodium Iodide) and a magnetic stir bar.
-
Solvent Addition: To each vial, add a specific volume (e.g., 10 mL) of one of the anhydrous solvents to be tested.
-
Internal Standard: Add a known amount of an internal standard to each vial for accurate quantification during analysis.
-
Equilibration: Place the vials in the heating block set to the desired reaction temperature (e.g., 50 °C) and allow them to equilibrate with stirring.
-
Reaction Initiation: Inject a precise amount of this compound (e.g., 1.0 mmol) into each vial to start the reaction.
-
Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.
-
Quenching: Immediately quench the reaction in each aliquot by diluting it in a larger volume of a suitable solvent (e.g., cold diethyl ether containing a quenching agent if necessary).
-
Analysis: Analyze the quenched samples by GC or HPLC to determine the concentration of the remaining this compound and the formed product relative to the internal standard.
-
Data Analysis: Plot the concentration of this compound versus time for each solvent. The initial reaction rate can be determined from the slope of these curves. Comparing the rates will show the relative effect of each solvent.
Visualizations
Caption: Solvent effect on nucleophile reactivity in S(_N)2 reactions.
Caption: Troubleshooting workflow for slow reactions.
References
- 1. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Managing Exothermic Reactions with 4-(Bromomethyl)heptane
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered when handling exothermic reactions involving 4-(bromomethyl)heptane.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of exothermic reactions involving this compound?
A1: this compound, as a primary alkyl bromide, primarily undergoes two major classes of exothermic reactions:
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Grignard Reagent Formation: The reaction of this compound with magnesium metal to form a Grignard reagent is highly exothermic. The formation of the carbon-magnesium bond releases a significant amount of energy.[1][2]
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Nucleophilic Substitution (SN2) Reactions: The substitution of the bromide ion by a strong nucleophile is a common and often exothermic process.[3][4] The formation of a new, stronger bond with the nucleophile compared to the carbon-bromine bond results in a net release of energy.
Q2: How can I anticipate the potential for a thermal runaway in my reaction?
A2: A thermal runaway can occur when the heat generated by the reaction exceeds the rate at which it can be removed from the system.[5] Key indicators of a high risk for thermal runaway include:
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Rapid Temperature Increase: A sudden and uncontrolled rise in the reaction temperature is a clear sign of a potential thermal runaway.
-
Accumulation of Reactants: If the reaction has an induction period, the concentration of unreacted starting material can build up. Once the reaction initiates, this accumulation can lead to a very rapid release of heat.[5]
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Inadequate Cooling: Insufficient cooling capacity for the scale of the reaction is a major contributing factor. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient.[5]
Q3: What are the immediate safety hazards of an uncontrolled exothermic reaction with this compound?
A3: An uncontrolled exotherm poses several significant safety risks:
-
Fire and Explosion: The solvents typically used in these reactions, such as diethyl ether and tetrahydrofuran (B95107) (THF), are highly flammable. A rapid increase in temperature can cause the solvent to boil and potentially ignite.[5][6]
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Pressure Buildup: The boiling of the solvent and the potential for gas evolution can lead to a dangerous increase in pressure within a closed system, potentially causing the reaction vessel to rupture.
-
Release of Toxic Fumes: A runaway reaction can lead to the release of hazardous vapors and decomposition products.
Troubleshooting Guides
Issue 1: The Grignard reaction with this compound is not initiating, and I am concerned about adding all the alkyl halide.
-
Root Cause: The surface of the magnesium metal may be coated with a layer of magnesium oxide, which prevents the reaction from starting. There might also be trace amounts of water in the solvent or on the glassware.[1]
-
Solution:
-
Activation of Magnesium: Before adding the this compound, ensure the magnesium turnings are activated. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the magnesium suspension in the anhydrous solvent and gently warming.[7]
-
Initiation with a Small Amount of Reactant: Add only a small portion of the this compound solution and wait for the reaction to initiate (indicated by a gentle reflux or a noticeable temperature increase) before proceeding with the slow, controlled addition of the remainder.[8]
-
Ensure Anhydrous Conditions: All glassware must be thoroughly dried, and the solvent must be anhydrous.
-
Issue 2: The temperature of my nucleophilic substitution reaction is rising too quickly, even with external cooling.
-
Root Cause: The rate of addition of the nucleophile or this compound is too high, or the concentration of the reactants is too great.
-
Solution:
-
Reduce the Addition Rate: Immediately stop or significantly slow down the addition of the reagent.[5]
-
Increase Cooling Capacity: Ensure the cooling bath is at the appropriate temperature and has sufficient volume. For larger reactions, consider using a more efficient cooling system.
-
Dilute the Reaction Mixture: If possible, dilute the reaction mixture with more of the anhydrous solvent to decrease the concentration of the reactants.
-
Issue 3: I need to quench my Grignard reaction, but I am concerned about the exothermicity of the quench.
-
Root Cause: The quenching of a Grignard reagent with a protic solvent (like water or alcohol) is extremely exothermic due to the highly basic nature of the Grignard reagent.[9]
-
Solution:
-
Cool the Reaction Mixture: Before quenching, cool the reaction flask in an ice bath to 0°C.[9]
-
Slow, Dropwise Addition: Add the quenching agent (e.g., saturated aqueous ammonium (B1175870) chloride, which is generally milder than water or dilute acid) very slowly and dropwise with vigorous stirring.[8][9]
-
Monitor the Temperature: Continuously monitor the internal temperature and pause the addition if the temperature begins to rise rapidly.[9]
-
Quantitative Data Summary
The following table provides approximate enthalpy data for analogous reactions to help in assessing the potential heat evolution. Note that these are estimates, and the actual heat generated can vary based on specific reaction conditions.
| Reaction Type | Analogous Reactant | Enthalpy of Reaction (ΔH) | Reference |
| Grignard Formation | 4-Bromoanisole | -295 kJ/mol | [1] |
| Grignard Quench | Arylmagnesium bromide with water | -352 kJ/mol | [1] |
Experimental Protocols
Protocol 1: Safe Formation of a Grignard Reagent from this compound
-
Glassware and Solvent Preparation: Thoroughly dry all glassware in an oven and assemble under a stream of dry nitrogen or argon. Use anhydrous diethyl ether or THF as the solvent.
-
Magnesium Activation: Place magnesium turnings in the reaction flask, add a small crystal of iodine, and gently warm the flask until the iodine vapor is visible. Allow to cool to room temperature.
-
Initiation: Add a small portion (approx. 5-10%) of a solution of this compound in the anhydrous solvent to the magnesium suspension.
-
Controlled Addition: Once the reaction has initiated (indicated by a gentle reflux and/or a temperature rise), begin the slow, dropwise addition of the remaining this compound solution via an addition funnel. Maintain a gentle reflux by controlling the addition rate and using an external cooling bath as needed.[5]
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until all the magnesium has been consumed.
Protocol 2: Controlled Quenching of a Grignard Reaction
-
Cooling: Once the Grignard reaction is complete, cool the reaction flask to 0°C using an ice-water bath.[9]
-
Slow Addition of Quenching Agent: With vigorous stirring, slowly add a saturated aqueous solution of ammonium chloride dropwise from an addition funnel.[8]
-
Temperature Monitoring: Monitor the internal temperature of the reaction. If the temperature rises above 10°C, pause the addition until it has cooled back down.
-
Completion of Quench: Continue the slow addition until the vigorous reaction ceases.
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Workup: Proceed with the appropriate aqueous workup and extraction of the desired product.
Visualizations
Caption: Workflow for managing exothermic reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. imm.fraunhofer.de [imm.fraunhofer.de]
- 3. The SN1 Reaction Mechanism and SN1 Practice Problems [chemistrysteps.com]
- 4. Exothermic reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. acs.org [acs.org]
- 7. cs.gordon.edu [cs.gordon.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: 4-(Bromomethyl)heptane Decomposition
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 4-(bromomethyl)heptane and encountering issues related to its decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
This compound, a primary alkyl halide, primarily undergoes decomposition through two main pathways: elimination and substitution reactions. The specific pathway and resulting byproducts are highly dependent on experimental conditions such as temperature, solvent, and the presence of bases or nucleophiles. At elevated temperatures, free radical pathways may also become significant.
Q2: I am observing unexpected peaks in my GC-MS analysis after reacting this compound. What could they be?
Unexpected peaks likely correspond to byproducts from the decomposition of this compound. The most common byproducts are formed via elimination (alkenes) or substitution (alcohols or ethers, depending on the solvent). Refer to the table below for a summary of potential byproducts and their likely formation mechanisms.
Q3: My reaction is giving a low yield of the desired substitution product. How can I minimize byproduct formation?
To favor the desired substitution reaction and minimize elimination byproducts, consider the following:
-
Temperature: Use the lowest temperature at which the reaction proceeds at a reasonable rate. Higher temperatures tend to favor elimination.[1]
-
Solvent: A polar aprotic solvent can be a good choice for many substitution reactions involving primary alkyl halides.
-
Base/Nucleophile: Use a non-bulky, strong nucleophile. If a base is required, use one that is non-nucleophilic and sterically hindered to disfavor elimination.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Presence of Alkenes (e.g., 4-methyleneheptane) in Product Mixture | Elimination (E1 or E2) is competing with the desired reaction. This is often promoted by high temperatures or the use of a strong, sterically hindered base.[1] | Lower the reaction temperature. If a base is necessary, consider using a weaker or more sterically hindered base to disfavor elimination. |
| Formation of Alcohols (e.g., (Heptan-4-yl)methanol) | Hydrolysis of the alkyl halide due to the presence of water in the reagents or solvent.[1] | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. |
| Complex Mixture of Unidentified Byproducts | High temperatures may be inducing radical decomposition pathways. | Reduce the reaction temperature. Consider using a radical inhibitor if the reaction chemistry allows. |
| Variable Reaction Rates or Product Ratios | Inconsistent reaction conditions. | Carefully control reaction parameters, including temperature, concentration of reagents, and reaction time. Ensure consistent purity of starting materials. |
Potential Decomposition Byproducts of this compound
| Byproduct Name | Molecular Formula | Formation Pathway | Notes |
| 4-Methyleneheptane | C₈H₁₆ | Elimination (E1/E2) | Favored by high temperatures and strong, non-nucleophilic bases. |
| (Heptan-4-yl)methanol | C₈H₁₈O | Substitution (SN1/SN2) - Hydrolysis | Occurs in the presence of water.[1] |
| 4-(Methoxymethyl)heptane | C₉H₂₀O | Substitution (SN2) - Solvolysis | If methanol (B129727) is used as a solvent. |
| Octenes (isomer mixture) | C₈H₁₆ | Elimination followed by isomerization | Acidic conditions or high temperatures can promote isomerization of the initial alkene product. |
Experimental Protocols
Protocol 1: Identification of Decomposition Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small aliquot of the reaction mixture in a suitable volatile solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
GC Column Selection: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) suitable for separating hydrocarbons and their derivatives.
-
GC Oven Program: Start with an initial oven temperature of 50°C, hold for 2 minutes, then ramp the temperature at a rate of 10°C/min to 250°C and hold for 5 minutes.
-
MS Detection: Use electron ionization (EI) at 70 eV. Scan a mass range of m/z 35-400.
-
Data Analysis: Identify the peaks by comparing their mass spectra with a library (e.g., NIST). Calculate the relative abundance of each byproduct from the peak areas in the total ion chromatogram.
Decomposition Pathways
Caption: Potential decomposition pathways of this compound.
References
Validation & Comparative
A Comparative Guide to the Validation of 4-(Bromomethyl)heptane Synthesis by ¹H and ¹³C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of 4-(Bromomethyl)heptane synthesis using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The successful synthesis of this key alkylating agent is paramount in various organic synthesis and drug development applications. Accurate structural confirmation through NMR analysis ensures the purity and identity of the synthesized compound, preventing downstream complications in multi-step syntheses. This document outlines a standard synthesis protocol, presents a comparison of expected and experimental NMR data, and details the methodologies for data acquisition.
Synthesis of this compound: A Common Approach
A prevalent method for the synthesis of this compound involves the radical bromination of 4-methylheptane (B1211382) using a brominating agent such as N-Bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane (B81311) under reflux conditions with light initiation.
Reaction Scheme:
Potential impurities from this synthesis route could include unreacted starting material (4-methylheptane), dibrominated products, or isomers where bromination occurred at a secondary or tertiary carbon.
NMR Data for Structural Validation
The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values serve as a benchmark for comparison against experimentally obtained spectra.
Table 1: ¹H NMR Data for this compound (Predicted)
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-1, H-7 | 0.90 | t | 6H | 7.2 |
| H-2, H-6 | 1.25-1.40 | m | 8H | - |
| H-3, H-5 | 1.45-1.55 | m | 4H | - |
| H-4 | 1.70-1.80 | m | 1H | - |
| H-8 (CH₂Br) | 3.42 | d | 2H | 6.8 |
Table 2: ¹³C NMR Data for this compound (Predicted)
Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)
| Carbon | Chemical Shift (δ, ppm) |
| C-1, C-7 | 14.1 |
| C-2, C-6 | 22.9 |
| C-3, C-5 | 32.5 |
| C-4 | 41.8 |
| C-8 (CH₂Br) | 38.7 |
Experimental Protocol for NMR Analysis
3.1. Sample Preparation
-
Accurately weigh approximately 10-20 mg of the synthesized this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
3.2. ¹H NMR Data Acquisition
-
Spectrometer: 400 MHz (or higher) NMR spectrometer
-
Pulse Program: Standard single-pulse (zg30)
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 16 ppm (-2 to 14 ppm)
-
Temperature: 298 K
3.3. ¹³C NMR Data Acquisition
-
Spectrometer: 100 MHz (corresponding to a 400 MHz ¹H frequency)
-
Pulse Program: Proton-decoupled pulse program (zgpg30)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
-
Spectral Width: 240 ppm (-10 to 230 ppm)
-
Temperature: 298 K
Validation Workflow and Data Interpretation
The validation process involves a systematic comparison of the experimental NMR data with the predicted reference values. The workflow for this process is illustrated in the diagram below.
Caption: Workflow for the validation of this compound synthesis.
A successful validation is achieved when the experimental chemical shifts, multiplicities, and integration values from the ¹H NMR spectrum, along with the chemical shifts from the ¹³C NMR spectrum, show strong correlation with the predicted data. Any significant deviation or the presence of unassigned signals may indicate the presence of impurities or incomplete reaction, necessitating further purification or re-synthesis.
A Comparative Guide to Analytical Methods for Determining the Purity of 4-(Bromomethyl)heptane
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates like 4-(Bromomethyl)heptane is critical for the integrity of subsequent synthetic steps and the safety of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of key analytical methods for determining the purity of this compound, complete with experimental data and detailed protocols.
Comparison of Analytical Methods
The selection of an appropriate analytical method for purity determination depends on various factors, including the expected impurities, the required level of sensitivity, and the nature of the analyte. For a volatile and non-polar compound like this compound, several techniques are particularly well-suited.
| Analytical Method | Principle | Advantages | Disadvantages | Typical Purity Range |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase.[1][2] | High resolution for volatile compounds, high sensitivity with various detectors (e.g., FID, MS), and well-established for alkyl halides.[1][3][4] | Requires the analyte to be volatile and thermally stable; derivatization may be needed for non-volatile impurities. | >95%[5][] |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Provides quantitative information based on the integrated signal intensity of specific nuclei in a magnetic field, relative to a certified reference standard.[7][8] | Non-destructive, provides structural information for impurity identification, requires minimal sample preparation, and is a primary analytical method.[7][9][10] | Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures.[9] | >95% |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the partitioning of components between a liquid mobile phase and a solid stationary phase. | Versatile for a wide range of compounds, including non-volatile and thermally labile impurities.[7][11] | This compound lacks a strong chromophore, requiring less common detectors like Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD), which can have lower sensitivity than UV detectors. | >95%[9] |
| Mass Spectrometry (MS) | Ionization of molecules and separation of the ions based on their mass-to-charge ratio. Often coupled with a separation technique like GC or LC. | High sensitivity and selectivity, provides molecular weight and structural information for impurity identification.[12] | Primarily a qualitative tool unless coupled with a quantitative separation technique and appropriate standards. | N/A (used for identification) |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate purity analysis. Below are representative protocols for the most common and effective techniques for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly effective for separating and identifying volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector.
-
Capillary column: VF-624ms or similar phase suitable for volatile halogenated compounds.[3]
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane (B109758) or methanol.[4][13]
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[14]
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Data Analysis: The percent purity is calculated based on the relative peak area of this compound compared to the total area of all peaks, excluding the solvent peak.[15]
Quantitative ¹H NMR (qNMR) Spectroscopy
qNMR offers a direct and non-destructive method for purity determination without the need for a specific reference standard of the analyte itself.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean NMR tube.
-
Dissolve the sample and internal standard in a known volume of a deuterated solvent (e.g., CDCl₃).
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time) to ensure full signal relaxation.[8]
-
-
Data Processing and Analysis:
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity based on the ratio of the integrals, the number of protons for each signal, and the known purity and weight of the internal standard.
-
Visualizing Analytical Workflows
To better illustrate the processes involved in purity determination, the following diagrams outline the experimental workflow and the logical relationships between different analytical approaches.
Caption: Workflow for purity determination of this compound.
Caption: Selection of analytical methods based on impurity type.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. benchchem.com [benchchem.com]
- 3. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 7. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. J Med Chem statement on Chemical Purity - Mestrelab Resources [mestrelab.com]
- 11. dspace.library.uu.nl [dspace.library.uu.nl]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 13. shimadzu.com [shimadzu.com]
- 14. organomation.com [organomation.com]
- 15. m.youtube.com [m.youtube.com]
A Comparative Guide to the GC-MS Analysis of 4-(Bromomethyl)heptane and Its Nucleophilic Substitution Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-(bromomethyl)heptane and its reaction products with various nucleophiles, focusing on their characterization by Gas Chromatography-Mass Spectrometry (GC-MS). Detailed experimental protocols, predicted mass spectral data, and visual representations of reaction pathways and analytical workflows are presented to aid in the identification and analysis of these compounds.
Introduction to this compound and its Reactivity
This compound is a primary alkyl bromide with the molecular formula C₈H₁₇Br. Due to the presence of a good leaving group (Br⁻), it readily undergoes nucleophilic substitution reactions (typically Sₙ2) with a variety of nucleophiles. This reactivity makes it a useful building block in organic synthesis but also necessitates careful monitoring for its presence as a potential impurity in pharmaceutical manufacturing. GC-MS is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds like this compound and its derivatives.
GC-MS Analysis of this compound
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of this compound. The gas chromatograph separates the compound from a mixture, and the mass spectrometer provides information about its molecular weight and fragmentation pattern, allowing for its identification.
Table 1: GC-MS Data for this compound
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass-to-Charge Ratios (m/z) |
| This compound | C₈H₁₇Br | 192.05 (monoisotopic) | 57 (Top Peak), 71, 113 [M-Br]⁺ |
Data sourced from PubChem CID 545964.[1]
Experimental Protocol: GC-MS Analysis of Alkyl Halides
This protocol is a general guideline for the analysis of alkyl halides like this compound and its reaction products.[1][2][3][4][5]
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Capillary Column: A non-polar column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is suitable. Typical dimensions are 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless or split, depending on the sample concentration.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 400.
Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent, such as dichloromethane (B109758) or hexane, to a concentration of approximately 1 mg/mL.
-
Inject 1 µL of the prepared sample into the GC-MS system.
Nucleophilic Substitution Reactions of this compound
This compound, being a primary alkyl bromide, readily undergoes Sₙ2 reactions with various nucleophiles. The general reaction scheme is as follows:
References
- 1. The High-Resolution Mass Spectral Fragmentation Pathways of Primary Aromatic Amines [hnxb.org.cn]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 4. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 5. GCMS Section 6.15 [people.whitman.edu]
A Comparative Guide to the Reactivity of 4-(Bromomethyl)heptane and 1-bromoheptane in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of synthetic organic chemistry, the selection of appropriate alkyl halide substrates is critical for the successful execution of nucleophilic substitution reactions. This guide provides an in-depth comparative analysis of the reactivity of two primary bromoalkanes: the linear 1-bromoheptane (B155011) and the β-branched 4-(bromomethyl)heptane. While both are primary alkyl halides and thus favor the bimolecular nucleophilic substitution (SN2) mechanism, their structural differences lead to a significant disparity in their reaction kinetics. This guide will objectively compare their performance, supported by established principles of physical organic chemistry and providing a detailed experimental protocol for a direct comparative analysis.
Introduction to SN2 Reactivity in Primary Bromoalkanes
The SN2 reaction is a cornerstone of organic synthesis, characterized by a concerted, single-step mechanism where a nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the leaving group.[1] The rate of an SN2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile, following second-order kinetics.[2] For primary alkyl halides, the SN2 pathway is generally favored due to the low steric hindrance around the reaction center and the inherent instability of the corresponding primary carbocation that would be formed in an SN1 reaction.
Structural Comparison and Predicted Reactivity
The key to understanding the differential reactivity of 1-bromoheptane and this compound lies in their molecular structures.
-
1-Bromoheptane is a linear-chain primary alkyl halide. The carbon atom bonded to the bromine is sterically unhindered, allowing for facile backside attack by a nucleophile.
-
This compound is also a primary alkyl halide. However, it possesses branching at the β-carbon (the carbon adjacent to the carbon bearing the bromine). This branching, in the form of two propyl groups, introduces significant steric hindrance near the reaction center.[3]
This β-branching in this compound is predicted to substantially decrease the rate of SN2 reactions compared to its linear isomer, 1-bromoheptane. The bulky alkyl groups impede the approach of the nucleophile to the backside of the carbon-bromine bond, thereby increasing the activation energy of the reaction.[4]
Quantitative Data Comparison
| Alkyl Bromide | Structure | Type | Relative Rate (vs. Ethyl Bromide) |
| Ethyl Bromide | CH₃CH₂Br | Primary (linear) | 1 |
| n-Propyl Bromide | CH₃CH₂CH₂Br | Primary (linear) | 0.8 |
| Isobutyl Bromide | (CH₃)₂CHCH₂Br | Primary (β-branched) | 0.036 |
| Neopentyl Bromide | (CH₃)₃CCH₂Br | Primary (β-branched, quaternary β-carbon) | 0.00001 |
| 1-Bromoheptane (Predicted) | CH₃(CH₂)₅CH₂Br | Primary (linear) | ~0.4 |
| This compound (Predicted) | (CH₃CH₂CH₂)₂CHCH₂Br | Primary (β-branched, tertiary β-carbon) | Significantly < 0.4 |
This data is compiled from various sources and illustrates the established trend of decreasing SN2 reactivity with increasing β-substitution. The predicted relative rates for 1-bromoheptane and this compound are based on these established principles.
Reaction Pathways and Mechanisms
Both 1-bromoheptane and this compound are expected to react primarily through the SN2 mechanism. The following diagram illustrates the generalized SN2 pathway.
Figure 1. Generalized SN2 reaction mechanism.
Experimental Protocols
To empirically determine the comparative reactivity, a kinetic study can be performed using the Finkelstein reaction, where a bromoalkane is converted to an iodoalkane. The precipitation of sodium bromide from the acetone (B3395972) solvent provides a visual and quantifiable measure of the reaction progress.
Objective:
To compare the relative rates of the SN2 reaction of 1-bromoheptane and this compound with sodium iodide in acetone.
Materials:
-
1-bromoheptane
-
This compound
-
Sodium iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Test tubes and rack
-
Water bath
-
Stopwatch
-
Pipettes and bulbs
Procedure:
-
Preparation:
-
Prepare a 15% (w/v) solution of sodium iodide in anhydrous acetone.
-
Label two clean, dry test tubes, one for each alkyl bromide.
-
-
Reaction Initiation:
-
Add 2 mL of the 15% NaI in acetone solution to each test tube.
-
Place the test tubes in a water bath maintained at a constant temperature (e.g., 25°C or 50°C).
-
Simultaneously add 5 drops of 1-bromoheptane to the first test tube and 5 drops of this compound to the second test tube.
-
Start the stopwatch immediately after the addition of the alkyl halides.
-
-
Observation and Data Collection:
-
Observe the test tubes for the formation of a white precipitate (sodium bromide).
-
Record the time at which the first sign of turbidity or precipitate is observed in each test tube.
-
Continue to observe and record the extent of precipitation at regular intervals (e.g., every 5 minutes) for a set period (e.g., 1 hour).
-
Experimental Workflow Diagram
Figure 2. Experimental workflow for comparative reactivity study.
Conclusion
The structural disparity between 1-bromoheptane and this compound leads to a pronounced difference in their reactivity towards SN2 reactions. The linear structure of 1-bromoheptane allows for unhindered nucleophilic attack, resulting in a relatively fast reaction rate. Conversely, the β-branching in this compound creates significant steric hindrance, which is expected to dramatically slow the rate of SN2 substitution. For researchers and professionals in drug development, this guide underscores the critical importance of substrate structure in designing and optimizing synthetic routes. When a rapid SN2 reaction is desired, a linear, unhindered primary alkyl halide like 1-bromoheptane is the superior choice. This compound, due to its lower reactivity, may be less suitable for synthetic pathways requiring efficient nucleophilic displacement at the primary carbon.
References
Navigating Steric Hindrance: A Comparative Guide to SN2 Reaction Rates of Linear vs. Branched Alkyl Bromides
For Immediate Publication
Shanghai, China – December 21, 2025 – In the intricate landscape of synthetic chemistry, the bimolecular nucleophilic substitution (SN2) reaction stands as a fundamental pillar for carbon-carbon and carbon-heteroatom bond formation. The efficiency of this concerted mechanism, however, is exquisitely sensitive to the steric environment of the electrophilic carbon center. This guide provides a comprehensive comparison of the SN2 reaction rates for a series of linear and branched alkyl bromides, offering researchers, scientists, and drug development professionals a clear, data-driven perspective on the profound impact of steric hindrance.
The quintessential principle governing SN2 reactivity is the accessibility of the electrophilic carbon to the incoming nucleophile. As the substitution on the carbon atom bearing the leaving group increases, or as branching occurs on adjacent carbons, the rate of reaction diminishes dramatically. This phenomenon, known as steric hindrance, raises the energy of the transition state, thereby increasing the activation energy and slowing the reaction.[1]
Quantitative Comparison of Reaction Rates
The following table summarizes the relative rates of reaction for a series of alkyl bromides with a nucleophile in a typical SN2 reaction. The data clearly illustrates the decelerating effect of increased substitution and branching on the reaction rate.
| Alkyl Bromide | Structure | Type | Relative Rate |
| Methyl bromide | CH₃Br | Methyl | 30 |
| Ethyl bromide | CH₃CH₂Br | Primary (1°) | 1 |
| n-Propyl bromide | CH₃CH₂CH₂Br | Primary (1°) | 0.4 |
| Isobutyl bromide | (CH₃)₂CHCH₂Br | Primary (1°, branched at β-carbon) | 0.03 |
| Isopropyl bromide | (CH₃)₂CHBr | Secondary (2°) | 0.02 |
| Neopentyl bromide | (CH₃)₃CCH₂Br | Primary (1°, highly branched at β-carbon) | 0.00001 |
| tert-Butyl bromide | (CH₃)₃CBr | Tertiary (3°) | ~0 (negligible) |
Relative rates are compiled from various sources and are normalized to Ethyl bromide for illustrative purposes. The trend demonstrates a significant decrease in reactivity with increased steric bulk.
The data unequivocally shows that linear primary alkyl bromides, such as ethyl and n-propyl bromide, are significantly more reactive than their branched or more substituted counterparts. Notably, even branching at the β-carbon, as seen in isobutyl bromide and, more dramatically, in neopentyl bromide, severely impedes the SN2 reaction. Secondary alkyl bromides like isopropyl bromide exhibit a markedly reduced reaction rate, while tertiary alkyl bromides such as tert-butyl bromide are essentially unreactive under SN2 conditions due to prohibitive steric hindrance.[2]
Visualizing the Impact of Steric Hindrance
The logical relationship between alkyl bromide structure and SN2 reactivity can be visualized as a hierarchy, where less sterically hindered substrates exhibit faster reaction rates.
Experimental Protocol: The Finkelstein Reaction
A classic and effective method for comparing the SN2 reaction rates of alkyl halides is the Finkelstein reaction.[3] This procedure utilizes the precipitation of an insoluble sodium halide in acetone (B3395972) to drive the reaction to completion and provide a visual indication of the reaction rate.
Objective: To qualitatively and semi-quantitatively compare the SN2 reaction rates of 1-bromopropane, 2-bromopropane, and tert-butyl bromide.
Materials:
-
1-bromopropane
-
2-bromopropane
-
tert-butyl bromide
-
15% (w/v) solution of sodium iodide in anhydrous acetone
-
Anhydrous acetone
-
Test tubes and rack
-
Pipettes or droppers
-
Stopwatch
-
Water bath (optional, for slow reactions)
Procedure:
-
Label three clean, dry test tubes for each alkyl bromide: "1-bromopropane," "2-bromopropane," and "tert-butyl bromide."
-
To each test tube, add 2 mL of the 15% sodium iodide in acetone solution.
-
Add 5 drops of the corresponding alkyl bromide to each test tube, starting the stopwatch immediately upon addition.
-
Gently agitate the test tubes to ensure thorough mixing.
-
Observe the test tubes for the formation of a precipitate (sodium bromide, which is insoluble in acetone).
-
Record the time it takes for the first appearance of a distinct cloudiness or precipitate in each test tube.
-
If no reaction is observed at room temperature after a significant amount of time (e.g., 30 minutes), the test tubes can be gently warmed in a water bath to observe if the reaction proceeds at a higher temperature.
Expected Observations:
-
1-bromopropane (Primary): A precipitate should form relatively quickly, indicating a fast SN2 reaction.
-
2-bromopropane (Secondary): The formation of a precipitate will be noticeably slower than with 1-bromopropane, demonstrating the effect of increased steric hindrance.
-
tert-butyl bromide (Tertiary): No precipitate is expected to form, even with gentle warming, as the SN2 reaction is prohibitively slow.
The following diagram illustrates the general workflow for this comparative experiment.
References
Navigating Steric Hindrance: A Comparative Guide to the Reactivity of 4-(Bromomethyl)heptane in Substitution Reactions
For researchers, scientists, and drug development professionals, understanding the intricate dance of molecular structure and reactivity is paramount. This guide provides a comprehensive assessment of the steric hindrance of 4-(bromomethyl)heptane in nucleophilic substitution reactions, offering a comparative analysis with other alkyl halides and detailing experimental protocols for quantitative evaluation.
At the heart of organic synthesis and drug design lies the predictability of chemical reactions. Nucleophilic substitution, a fundamental reaction class, is profoundly influenced by the three-dimensional arrangement of atoms around the reaction center. This compound, a primary alkyl halide, presents an interesting case study due to its β-branching, which introduces significant steric bulk near the electrophilic carbon. This structural feature dramatically impacts its reactivity in both SN1 and SN2 pathways.
The Decisive Role of Steric Hindrance in SN2 Reactions
The SN2 (Substitution Nucleophilic Bimolecular) reaction is a concerted, one-step process where a nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group.[1] This mechanism is exquisitely sensitive to steric hindrance.[2][3] Increased bulk around the reaction center impedes the nucleophile's approach, raising the activation energy and consequently slowing down the reaction rate.[4]
This compound, with its two propyl groups attached to the β-carbon, exemplifies this principle. This branching creates a sterically congested environment around the methylene (B1212753) carbon bearing the bromine atom, akin to the well-documented low reactivity of neopentyl bromide.[5] As a result, this compound is expected to be exceedingly unreactive under SN2 conditions.
To contextualize the profound effect of this steric hindrance, the following table compares the relative reaction rates of various alkyl bromides in a typical SN2 reaction.
| Alkyl Bromide | Structure | Classification | Relative Rate (SN2) |
| Methyl bromide | CH₃Br | Methyl | 30 |
| Ethyl bromide | CH₃CH₂Br | Primary | 1 |
| n-Propyl bromide | CH₃CH₂CH₂Br | Primary | 0.4 |
| Isopropyl bromide | (CH₃)₂CHBr | Secondary | 0.025 |
| tert-Butyl bromide | (CH₃)₃CBr | Tertiary | ~0 (Elimination predominates) |
| Neopentyl bromide | (CH₃)₃CCH₂Br | Primary (β-branched) | 0.00001 |
| This compound | (CH₃CH₂CH₂)₂CHCH₂Br | Primary (β-branched) | ~0.00001 (Estimated) |
Table 1: Relative rates of reaction of various alkyl bromides with a strong nucleophile (e.g., I⁻ in acetone) in an SN2 reaction. The rate of ethyl bromide is set to 1 for comparison.
The data clearly illustrates that while this compound is a primary alkyl halide, its reactivity in SN2 reactions is drastically reduced due to steric hindrance from the β-branching, making it more comparable to the highly hindered neopentyl bromide than to its linear primary counterparts.
The SN1 Pathway: A Potential, Albeit Rearranged, Alternative
In contrast to the SN2 mechanism, the SN1 (Substitution Nucleophilic Unimolecular) reaction proceeds through a stepwise mechanism involving the formation of a carbocation intermediate.[6] The rate-determining step is the initial departure of the leaving group to form this carbocation.[7] Therefore, the stability of the resulting carbocation is the primary factor governing the reaction rate. Tertiary alkyl halides readily undergo SN1 reactions due to the formation of stable tertiary carbocations.[8]
For this compound, the direct formation of a primary carbocation upon departure of the bromide ion is energetically unfavorable. However, the initial primary carbocation can potentially undergo a 1,2-hydride shift to form a more stable secondary or even a tertiary carbocation. This rearrangement would then be followed by nucleophilic attack.
While an SN1 pathway is plausible, particularly in the presence of a weak nucleophile and a polar protic solvent, the reaction is expected to be slow and yield a mixture of rearranged products rather than the direct substitution product.
| Alkyl Bromide | Structure | Classification | Relative Rate (SN1) | Products |
| Ethyl bromide | CH₃CH₂Br | Primary | 1 | Direct substitution (very slow) |
| Isopropyl bromide | (CH₃)₂CHBr | Secondary | 11.6 | Direct substitution and elimination |
| tert-Butyl bromide | (CH₃)₃CBr | Tertiary | 1,200,000 | Direct substitution and elimination |
| Neopentyl bromide | (CH₃)₃CCH₂Br | Primary (β-branched) | ~1 (rearranged) | Rearranged substitution products |
| This compound | (CH₃CH₂CH₂)₂CHCH₂Br | Primary (β-branched) | Slow (rearranged) | Rearranged substitution products |
Table 2: Relative rates of solvolysis (an SN1 reaction) of various alkyl bromides in a polar protic solvent (e.g., ethanol). The rate of ethyl bromide is set to 1 for comparison.
Visualizing the Reaction Pathways
To better understand the mechanistic considerations, the following diagrams illustrate the logical flow for assessing the reactivity of this compound.
References
- 1. SN2 reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. SN1 reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to 4-(Bromomethyl)heptane and Its Isomeric Counterparts: Reactivity and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and drug discovery, the selection of appropriate alkyl halide building blocks is a critical decision that profoundly influences reaction outcomes, yields, and the stereochemical purity of target molecules. This guide provides a comprehensive comparison of 4-(bromomethyl)heptane with other heptyl bromide isomers, focusing on their structural nuances, physicochemical properties, and relative reactivity in nucleophilic substitution reactions. While direct comparative experimental data for this compound is limited in publicly accessible literature, this guide extrapolates from well-established principles of organic chemistry and provides detailed experimental protocols for a comprehensive in-house evaluation.
Structural Classification and Physicochemical Properties
Heptyl bromides are structural isomers with the chemical formula C₇H₁₅Br, while this compound is an isomer with the formula C₈H₁₇Br. For the purpose of this comparison, we will focus on the impact of the bromine atom's position on the carbon skeleton and the degree of substitution at the carbon atom bearing the bromine. This compound, a primary alkyl bromide, is compared with representative primary, secondary, and tertiary heptyl bromides.
The classification of these isomers is crucial as it directly dictates their reactivity profile.[1]
-
Primary (1°) Alkyl Halides: The carbon atom bonded to the halogen is attached to one other carbon atom. Examples include 1-bromoheptane (B155011) and this compound.
-
Secondary (2°) Alkyl Halides: The carbon atom bonded to the halogen is attached to two other carbon atoms. Examples include 2-bromoheptane, 3-bromoheptane, and 4-bromoheptane.
-
Tertiary (3°) Alkyl Halides: The carbon atom bonded to the halogen is attached to three other carbon atoms. An example would be 3-bromo-3-methylhexane (a constitutional isomer).
The physical properties of these isomers, such as boiling point and density, are influenced by their molecular structure and intermolecular forces.
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Type |
| This compound | This compound | 101654-29-9 | C₈H₁₇Br | 193.12 | ~190.8 (Predicted)[2] | ~1.108 (Predicted) | Primary |
| 1-Bromoheptane | 1-Bromoheptane | 629-04-9 | C₇H₁₅Br | 179.10 | 179-181 | 1.140 | Primary |
| 2-Bromoheptane | 2-Bromoheptane | 1974-04-5 | C₇H₁₅Br | 179.10 | 166-168 | 1.142 | Secondary |
| 3-Bromoheptane | 3-Bromoheptane | 1974-05-6 | C₇H₁₅Br | 179.10 | 63-64 @ 15 mmHg | 1.143 | Secondary |
| 4-Bromoheptane | 4-Bromoheptane | 998-93-6 | C₇H₁₅Br | 179.10 | 60-62 @ 18 mmHg[3] | 1.14 | Secondary |
Comparative Reactivity in Nucleophilic Substitution Reactions
The reactivity of alkyl halides in nucleophilic substitution reactions is primarily governed by two competing mechanisms: the bimolecular nucleophilic substitution (Sₙ2) and the unimolecular nucleophilic substitution (Sₙ1) pathways.[4][5] The structural characteristics of the bromoheptane isomers determine which mechanism is favored.
Sₙ2 Reaction Mechanism
The Sₙ2 reaction is a single-step process where a nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry.[5][6] The rate of this reaction is highly sensitive to steric hindrance around the reaction center.[1]
-
Reactivity Order: Methyl > Primary (1°) > Secondary (2°) >> Tertiary (3°)[1]
This compound and 1-bromoheptane , being primary alkyl halides, are expected to react readily via the Sₙ2 mechanism. However, this compound possesses branching at the β-carbon relative to the leaving group, which can introduce some steric hindrance compared to the linear 1-bromoheptane. This suggests that 1-bromoheptane would likely exhibit a faster Sₙ2 reaction rate than this compound .
The secondary isomers, 2-bromoheptane , 3-bromoheptane , and 4-bromoheptane , will be significantly less reactive in Sₙ2 reactions due to increased steric hindrance around the electrophilic carbon.[1] Tertiary alkyl halides are generally unreactive via the Sₙ2 pathway.
Sₙ1 Reaction Mechanism
The Sₙ1 reaction is a two-step process that proceeds through a carbocation intermediate.[5][7] The rate-determining step is the formation of this carbocation, and therefore, the stability of the carbocation is the primary factor influencing the reaction rate.[8]
-
Carbocation Stability and Reactivity Order: Tertiary (3°) > Secondary (2°) > Primary (1°) > Methyl[8]
Consequently, the secondary bromoheptane isomers (2-bromoheptane , 3-bromoheptane , and 4-bromoheptane ) are more prone to react via the Sₙ1 mechanism, especially in the presence of a weak nucleophile and a polar protic solvent. The stability of the secondary carbocations formed from these isomers would be similar, leading to comparable Sₙ1 reaction rates.
This compound and 1-bromoheptane , being primary alkyl halides, would form highly unstable primary carbocations and are therefore very unlikely to react through an Sₙ1 pathway.[7]
Experimental Protocols
To empirically determine the relative reactivity of this compound and other heptyl bromide isomers, the following experimental protocols are proposed.
Synthesis of this compound
A plausible synthetic route to this compound is the free-radical bromination of 4-methylheptane (B1211382).
Materials:
-
4-Methylheptane
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylheptane and a catalytic amount of BPO or AIBN in CCl₄.
-
Add N-Bromosuccinimide to the mixture.
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction can be monitored by the disappearance of the solid NBS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide (B58015) byproduct.
-
Wash the filtrate with a 5% sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure to obtain this compound.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.[9][10]
Comparative Sₙ2 Reactivity Study (Finkelstein Reaction)
This experiment compares the relative rates of Sₙ2 reactions by observing the formation of a precipitate.
Materials:
-
This compound
-
1-Bromoheptane
-
2-Bromoheptane
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Test tubes
Procedure:
-
Prepare a 15% (w/v) solution of sodium iodide in anhydrous acetone.
-
In separate, labeled test tubes, place 1 mL of the NaI/acetone solution.
-
To each test tube, add 2-3 drops of the respective bromoheptane isomer.
-
Stopper the test tubes, shake to mix, and start a timer.
-
Observe the test tubes for the formation of a sodium bromide precipitate (a white solid).
-
Record the time it takes for the precipitate to appear in each tube. A faster appearance of the precipitate indicates a faster Sₙ2 reaction rate.
Comparative Sₙ1 Reactivity Study (Silver Nitrate (B79036) Test)
This experiment compares the relative rates of Sₙ1 reactions by observing the formation of a silver bromide precipitate.
Materials:
-
This compound
-
2-Bromoheptane
-
3-Bromoheptane
-
4-Bromoheptane
-
Silver nitrate (AgNO₃)
-
Ethanol
-
Test tubes
Procedure:
-
Prepare a 1% (w/v) solution of silver nitrate in ethanol.
-
In separate, labeled test tubes, place 1 mL of the AgNO₃/ethanol solution.
-
To each test tube, add 2-3 drops of the respective bromoheptane isomer.
-
Stopper the test tubes, shake to mix, and start a timer.
-
Observe the test tubes for the formation of a silver bromide precipitate (a pale yellow solid).
-
Record the time it takes for the precipitate to appear in each tube. A faster appearance of the precipitate indicates a faster Sₙ1 reaction rate.
Quantitative Kinetic Analysis
For a more precise comparison, the reaction kinetics can be followed using techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to monitor the disappearance of the starting material and the appearance of the product over time.[11][12][13]
Visualizing the Comparison
Isomer Classification and Reactivity
Caption: Predicted reactivity pathways for bromoheptane isomers.
Sₙ2 Reaction Pathway: 1-Bromoheptane vs. This compound
Caption: Steric effects on the Sₙ2 transition state.
Experimental Workflow for Reactivity Comparison
Caption: A systematic approach to comparing isomer reactivity.
Conclusion
The structural classification of bromoheptane isomers as primary or secondary is the most significant determinant of their reactivity in nucleophilic substitution reactions. This compound, as a primary alkyl bromide, is predicted to favor the Sₙ2 pathway. Its reactivity is anticipated to be slightly lower than that of the linear 1-bromoheptane due to increased steric hindrance from β-branching. In contrast, the secondary isomers (2-, 3-, and 4-bromoheptane) are expected to be more reactive in Sₙ1 reactions and significantly less reactive in Sₙ2 reactions.
For researchers and drug development professionals, a thorough understanding of these reactivity trends is paramount for the rational design of synthetic routes. The provided experimental protocols offer a framework for the empirical validation of these principles and for obtaining the quantitative data necessary to make informed decisions in the selection of alkyl halide building blocks.
References
- 1. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. This compound | 101654-29-9 [chemicalbook.com]
- 3. CAS 998-93-6: 4-Bromoheptane | CymitQuimica [cymitquimica.com]
- 4. youtube.com [youtube.com]
- 5. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. sarthaks.com [sarthaks.com]
- 9. benchchem.com [benchchem.com]
- 10. 1H proton nmr spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. homepages.gac.edu [homepages.gac.edu]
- 12. books.rsc.org [books.rsc.org]
- 13. m.youtube.com [m.youtube.com]
Characterization of 4-(Bromomethyl)heptane Impurities by Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The purity of pharmaceutical starting materials is a critical determinant of the safety and efficacy of the final drug product. 4-(Bromomethyl)heptane is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Therefore, the accurate identification and quantification of its impurities are of paramount importance. This guide provides a comprehensive comparison of mass spectrometry with other analytical techniques for the characterization of impurities in this compound, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), offers unparalleled sensitivity and specificity for the identification of volatile and semi-volatile impurities. However, a comprehensive impurity profiling strategy may involve orthogonal techniques to ensure all potential impurities are detected and quantified.
| Analytical Technique | Principle | Advantages | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates compounds based on their volatility and boiling point, followed by detection and identification based on their mass-to-charge ratio and fragmentation patterns. | High sensitivity and specificity. Provides structural information for identification of unknown impurities. Robust and widely available. | Limited to volatile and thermally stable compounds. Derivatization may be required for some analytes. |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their polarity and interaction with a stationary phase. | Suitable for a wide range of non-volatile and thermally labile compounds. Excellent quantitative capabilities. | Lower resolution for complex mixtures compared to GC. Mass spectrometry detection (LC-MS) is often required for definitive identification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure of compounds based on the interaction of atomic nuclei with a magnetic field. | Unambiguous structure elucidation. Quantitative analysis without the need for reference standards (qNMR). | Lower sensitivity compared to mass spectrometry. Not ideal for trace-level impurity detection. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase for separation. | Faster separations and lower solvent consumption compared to HPLC. Suitable for both chiral and achiral separations. | Requires specialized equipment. Method development can be more complex. |
Mass Spectrometry-Based Characterization of Potential Impurities
The primary impurities in this compound are typically related to its synthesis, which commonly involves the bromination of 4-(hydroxymethyl)heptane. The following table summarizes the key mass spectral data for this compound and its potential impurities.
| Compound | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) | Putative Fragment Identity |
| This compound | 193.13 | 113, 135/137, 192/194 | [C8H17]+, [C4H8Br]+, [M]+• |
| 4-(Hydroxymethyl)heptane | 130.23 | 57, 71, 99, 112 | [C4H9]+, [C5H11]+, [C7H15]+, [M-H2O]+• |
| Di(4-heptylmethyl) ether | 242.45 | 57, 71, 113, 129 | [C4H9]+, [C5H11]+, [C8H17]+, [C8H17O]+ |
| Heptane | 100.21 | 43, 57, 71, 85, 100 | [C3H7]+, [C4H9]+, [C5H11]+, [C6H13]+, [M]+• |
Note: The mass spectra for this compound and Di(4-heptylmethyl) ether are predicted based on typical fragmentation patterns of bromoalkanes and ethers, respectively. The data for 4-(Hydroxymethyl)heptane and Heptane are based on publicly available spectral data.
Experimental Protocols
GC-MS Method for Impurity Profiling of this compound
This protocol provides a general framework for the analysis of this compound and its impurities. Method optimization may be required based on the specific instrumentation and impurities of interest.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as dichloromethane (B109758) or hexane.
2. GC-MS Parameters:
-
Gas Chromatograph:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet: Split/splitless, operated in split mode (e.g., 50:1).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-400.
-
3. Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Search the NIST library or other spectral databases for matches to the mass spectra of any observed impurity peaks.
-
Quantify impurities using the peak area percentage or by creating a calibration curve with certified reference standards if available.
Visualizing the Workflow
The following diagram illustrates the general workflow for the characterization of impurities in this compound using GC-MS.
Caption: Workflow for GC-MS analysis of this compound impurities.
Signaling Pathway of Impurity Formation
The primary impurities are often byproducts of the synthesis process. The following diagram illustrates a simplified reaction pathway for the formation of this compound and a common ether byproduct from 4-(hydroxymethyl)heptane.
A Comparative Guide to the Quantitative Analysis of 4-(Bromomethyl)heptane in Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of intermediates and impurities is paramount to ensuring the safety, efficacy, and quality of synthesized compounds. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and its alternatives for the quantitative analysis of 4-(Bromomethyl)heptane, a common alkylating agent, in a reaction mixture. We present detailed experimental protocols, comparative data, and a discussion of the relative merits of each approach to assist in selecting the most suitable method for your analytical needs.
Comparison of Analytical Methods
The selection of an analytical technique for the quantification of this compound is influenced by factors such as the complexity of the reaction mixture, the required sensitivity, and the availability of instrumentation. While HPLC is a versatile and widely used technique, Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offer compelling alternatives.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection. | Nuclear spin transitions in a magnetic field, providing concentration information based on signal integration relative to a standard.[1][2] |
| Applicability | Well-suited for non-volatile or thermally labile compounds. Can be adapted for compounds without a strong chromophore using a Refractive Index Detector (RID).[3][4] | Ideal for volatile and semi-volatile compounds. Offers high separation efficiency and sensitive detection.[5] | Provides structural confirmation and absolute quantification without the need for an identical standard.[1][2] |
| Sample Preparation | Typically involves dilution of the reaction mixture in a suitable solvent. Filtration may be necessary. | May require extraction and derivatization to improve volatility and thermal stability, though direct injection is often possible for alkyl halides. | Requires accurate weighing of the sample and an internal standard. The sample is dissolved in a deuterated solvent.[2] |
| Sensitivity | Moderate to high, depending on the detector. RID is generally less sensitive than UV-Vis or MS detectors. | High to very high, especially with selected ion monitoring (SIM).[5] | Generally lower sensitivity compared to chromatographic methods, but can be improved with higher field magnets and cryoprobes. |
| Selectivity | Good, can be optimized by adjusting mobile phase composition and column chemistry. | Excellent, provides both chromatographic separation and mass spectral identification. | Excellent, provides detailed structural information that aids in distinguishing the analyte from other components. |
| Quantitation | Requires a calibration curve with a certified reference standard of this compound. | Requires a calibration curve with a certified reference standard. | Can provide absolute quantification against a certified internal standard of a different compound.[1][2] |
| Analysis Time | Typically 10-30 minutes per sample. | Typically 15-45 minutes per sample. | Typically 5-20 minutes per sample, but requires longer relaxation delays for accurate quantification.[6] |
| Cost (Instrument) | Moderate | High | Very High |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection
This method is adapted from a general procedure for the quantitative separation of alkyl halides.[3][4]
-
Instrumentation: HPLC system equipped with an isocratic pump, a manual or autosampler injector, a column thermostat, and a refractive index detector.
-
Chromatographic Conditions:
-
Column: C18 (ODS), 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 20 µL.
-
Detector: Refractive Index Detector (RID), maintained at 35 °C.
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 1 mg/mL. Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Solution: Accurately weigh a portion of the reaction mixture and dissolve it in a known volume of the mobile phase to achieve a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Quantitation: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is based on general procedures for the analysis of volatile and semi-volatile alkyl halides, often considered potential genotoxic impurities.[5][7]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 113, 192, 194).
-
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) at a concentration of 1 mg/mL. Prepare a series of calibration standards by serial dilution.
-
Sample Solution: Dilute a known amount of the reaction mixture in the chosen solvent to a concentration within the calibration range.
-
-
Quantitation: Generate a calibration curve by plotting the peak area of the selected ion(s) against the concentration of the this compound standard. Calculate the concentration in the sample from this curve.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR offers the advantage of being a primary ratio method, allowing for quantification against a certified internal standard that is structurally different from the analyte.[1][2]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of ¹H detection.
-
Experimental Parameters:
-
Solvent: A suitable deuterated solvent in which both the sample and internal standard are soluble (e.g., Chloroform-d, CDCl₃).
-
Internal Standard: A certified reference material with a simple ¹H NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Pulse Program: A standard 1D proton experiment with a sufficient relaxation delay (D1) to ensure full relaxation of all relevant signals (typically 5 times the longest T₁).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Sample Preparation:
-
Accurately weigh a known amount of the reaction mixture and the internal standard into the same NMR tube.
-
Add the deuterated solvent to dissolve the sample and standard completely.
-
-
Quantitation:
-
Identify a well-resolved signal of this compound (e.g., the -CH₂Br protons) and a signal from the internal standard.
-
Integrate both signals accurately.
-
Calculate the concentration of this compound using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_sample)
Where:
-
C = Concentration (as mass fraction)
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
-
Workflow and Logical Relationships
The following diagrams illustrate the general experimental workflow for the quantitative analysis of this compound and the logical comparison between the described analytical techniques.
Caption: General experimental workflow for chromatographic analysis.
Caption: Comparison of HPLC, GC-MS, and qNMR logical workflows.
Conclusion and Recommendation
Both HPLC and GC-MS are robust and viable methods for the quantitative analysis of this compound in reaction mixtures. The choice between them will largely depend on the specific requirements of the analysis.
-
HPLC-RID is a straightforward and cost-effective method, particularly suitable for routine analysis where high sensitivity is not a primary concern and when dealing with reaction mixtures containing non-volatile components. The primary limitation is the need for a reference standard of this compound.
-
GC-MS offers superior sensitivity and selectivity, making it the method of choice for trace-level quantification or for complex matrices where interferences are likely. The mass spectral data also provides an additional layer of confirmation for the identity of the analyte.
-
qNMR stands out for its ability to provide absolute quantification without a specific reference standard for this compound, which is a significant advantage if a certified standard is unavailable. While it has lower sensitivity and higher instrument costs, its accuracy and the structural information it provides make it a powerful tool, especially in research and development settings.
For routine quality control where simplicity and throughput are key, HPLC-RID is recommended, provided a reference standard is available. For analyses requiring high sensitivity and specificity, or for impurity profiling, GC-MS is the superior choice. qNMR is the preferred method when an absolute concentration is needed without a specific standard, or when structural confirmation is critical.
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. ethz.ch [ethz.ch]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 4-(Bromomethyl)heptane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of plausible synthetic routes for 4-(bromomethyl)heptane, a valuable building block in organic synthesis. The routes discussed are based on established chemical principles and analogous procedures found in the literature, offering a framework for its laboratory-scale preparation.
Overview of Synthetic Strategies
The synthesis of this compound can be approached through a two-step sequence: the formation of the C8 alcohol precursor, (heptan-4-yl)methanol, followed by its bromination. Two primary pathways for the synthesis of the alcohol precursor are considered: a Grignard reaction and the reduction of a carboxylic acid derivative. Subsequently, two reliable methods for the bromination of the primary alcohol are detailed. Less common, alternative single-step routes are also briefly discussed.
The primary synthetic pathways are:
-
Route 1: Grignard Synthesis followed by PBr₃ Bromination: This classic route involves the formation of a Grignard reagent which then reacts with an aldehyde to form the alcohol precursor. This is followed by conversion to the desired alkyl bromide using phosphorus tribromide.
-
Route 2: Reduction followed by Appel Reaction: This pathway begins with the reduction of a commercially available carboxylic acid to the alcohol precursor, which is then converted to the alkyl bromide via the Appel reaction.
Data Presentation: Comparison of Synthetic Routes
| Parameter | Route 1: Grignard + PBr₃ | Route 2: Reduction + Appel Reaction | Alternative: Hunsdiecker Reaction | Alternative: Free-Radical Bromination |
| Starting Materials | Propyl bromide, Magnesium, Butyraldehyde (B50154), PBr₃ | 2-Propylpentanoic acid, LiAlH₄, CBr₄, PPh₃ | 2-Propylpentanoic acid, Silver(I) oxide, Bromine | 4-Methylheptane, N-Bromosuccinimide |
| Overall Yield | Moderate to High (Est. 60-80%) | Moderate to High (Est. 65-85%) | Low to Moderate (Est. 30-60%) | Low (Poor regioselectivity) |
| Scalability | Good | Good | Moderate (use of silver salts) | Poor (difficult separation) |
| Reagent Cost | Moderate | High (LiAlH₄, PPh₃) | High (Silver salts) | Low |
| Safety Concerns | Grignard reagents are highly reactive and moisture-sensitive. PBr₃ is corrosive. | LiAlH₄ is highly reactive with water. CBr₄ is toxic. | Bromine is highly corrosive and toxic. Silver salts can be light-sensitive. | Radical initiators can be explosive. |
| Byproducts | Magnesium salts, Phosphorous acid | Aluminum salts, Triphenylphosphine (B44618) oxide | Silver bromide, CO₂ | Isomeric brominated heptanes |
Experimental Protocols
Route 1: Grignard Synthesis of (heptan-4-yl)methanol and Subsequent Bromination
Step 1a: Synthesis of (heptan-4-yl)methanol via Grignard Reaction
This procedure is adapted from standard Grignard reaction protocols.
-
Preparation of Grignard Reagent: In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add anhydrous diethyl ether to cover the magnesium. A solution of propyl bromide (1.1 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, which is evident by the formation of bubbles and a cloudy appearance. Once initiated, the remaining propyl bromide solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is stirred for an additional hour.
-
Reaction with Aldehyde: The freshly prepared propylmagnesium bromide solution is cooled in an ice bath. A solution of butyraldehyde (1.0 eq) in anhydrous diethyl ether is added dropwise with continuous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
Work-up and Purification: The reaction is quenched by the slow, careful addition of a saturated aqueous solution of ammonium (B1175870) chloride. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude (heptan-4-yl)methanol is then purified by fractional distillation. Expected yield is approximately 70-85%.
Step 1b: Bromination of (heptan-4-yl)methanol using PBr₃
This procedure is based on the bromination of primary alcohols with phosphorus tribromide.[1][2]
-
Reaction Setup: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place the purified (heptan-4-yl)methanol (1.0 eq) and cool the flask in an ice bath.
-
Addition of PBr₃: Phosphorus tribromide (0.4 eq) is added dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction Completion: After the addition is complete, the mixture is stirred at room temperature for 2-4 hours. The reaction progress can be monitored by TLC.
-
Work-up and Purification: The reaction mixture is carefully poured onto crushed ice. The organic layer is separated, washed with saturated sodium bicarbonate solution, then with water, and finally with brine. The organic layer is dried over anhydrous magnesium sulfate, and the solvent (if any) is removed under reduced pressure. The crude this compound is purified by vacuum distillation. Expected yield is approximately 85-95%.
Route 2: Reduction of 2-Propylpentanoic Acid and Subsequent Appel Reaction
Step 2a: Synthesis of (heptan-4-yl)methanol via Reduction
This protocol is adapted from standard LiAlH₄ reduction procedures for carboxylic acids.[3][4]
-
Reaction Setup: A three-necked flask is fitted with a reflux condenser, a dropping funnel, and a nitrogen inlet. Lithium aluminum hydride (LiAlH₄) (1.5 eq) is suspended in anhydrous diethyl ether in the flask and cooled in an ice bath.
-
Addition of Carboxylic Acid: A solution of 2-propylpentanoic acid (1.0 eq) in anhydrous diethyl ether is added dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, the reaction mixture is stirred at room temperature for 4-6 hours.
-
Work-up and Purification: The reaction is carefully quenched by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (B78521) (x mL), and finally water again (3x mL), where x is the mass of LiAlH₄ in grams. The resulting granular precipitate is filtered off and washed with diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude (heptan-4-yl)methanol is purified by fractional distillation. Expected yield is approximately 80-90%.
Step 2b: Bromination of (heptan-4-yl)methanol via Appel Reaction
This procedure is based on the Appel reaction for the conversion of primary alcohols to alkyl bromides.[5][6]
-
Reaction Setup: To a cooled (0 °C) solution of (heptan-4-yl)methanol (1.0 eq) in anhydrous dichloromethane, carbon tetrabromide (CBr₄) (1.3 eq) and triphenylphosphine (PPh₃) (1.5 eq) are added under a nitrogen atmosphere.[5]
-
Reaction Completion: The resulting mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
Work-up and Purification: The reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography (eluting with hexanes) to afford this compound, separating it from the triphenylphosphine oxide byproduct. Expected yield is approximately 80-90%.
Mandatory Visualization
Caption: Synthetic pathways to this compound.
Caption: Experimental workflow for Route 1.
Caption: Experimental workflow for Route 2.
Discussion of Alternative Routes
Hunsdiecker Reaction
The Hunsdiecker reaction involves the decarboxylation of the silver salt of a carboxylic acid with bromine to form an alkyl bromide.[7][8][9] In this case, 2-propylpentanoic acid would first be converted to its silver salt, which would then be treated with bromine.
-
Advantages: This is a single-step conversion from a carboxylic acid to the alkyl bromide (after salt formation).
-
Disadvantages: The reaction often requires rigorously dry conditions and the silver salts can be expensive and light-sensitive. Yields can be variable, especially with branched carboxylic acids.[7]
Free-Radical Bromination
Direct bromination of an alkane at a specific carbon can be achieved via a free-radical mechanism, typically using N-bromosuccinimide (NBS) and a radical initiator. The starting material would be 4-methylheptane.
-
Advantages: This is a direct, one-step process from a simple hydrocarbon.
-
Disadvantages: Free-radical bromination is selective for the most substituted carbon that can form the most stable radical. In 4-methylheptane, there are primary, secondary, and a tertiary C-H bond. Bromination would occur preferentially at the tertiary position (C4), leading to 4-bromo-4-methylheptane, not the desired this compound. Bromination at the primary methyl group would be a very minor product, making this route synthetically unviable due to poor regioselectivity and difficult purification.[10][11]
This guide provides a foundational understanding of the potential synthetic strategies for this compound. The choice of route will depend on factors such as the availability of starting materials, cost considerations, and desired scale of production. For laboratory synthesis, both Route 1 and Route 2 are viable and reliable options.
References
- 1. youtube.com [youtube.com]
- 2. Solved The type of reaction between PBr3 and | Chegg.com [chegg.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Appel reaction - Wikipedia [en.wikipedia.org]
- 7. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. adichemistry.com [adichemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. reddit.com [reddit.com]
Safety Operating Guide
Proper Disposal of 4-(Bromomethyl)heptane: A Guide for Laboratory Professionals
Essential safety and disposal protocols for 4-(Bromomethyl)heptane are critical for ensuring a safe laboratory environment and regulatory compliance. This document provides immediate, actionable guidance for researchers, scientists, and drug development professionals on the proper handling and disposal of this chemical.
This compound is a flammable and irritant compound that requires careful management to mitigate risks.[1] Adherence to the following procedures is imperative for the safety of laboratory personnel and the protection of the environment.
Key Safety and Hazard Information
Proper handling and storage are paramount when working with this compound. This chemical is classified as a flammable liquid and vapor, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] It is also harmful if swallowed.[2] Always handle this substance within a certified laboratory chemical fume hood.[3] Personal protective equipment (PPE), including chemical safety goggles, nitrile gloves, and a fully-buttoned lab coat, must be worn.[3] If there is a risk of splashing, more resistant gloves such as Viton or PVA should be considered.[3]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C8H17Br | PubChem[1] |
| Molecular Weight | 193.12 g/mol | PubChem[1] |
| Physical Form | Pale-yellow to Yellow-brown Liquid | Sigma-Aldrich |
| Purity | 95% | Sigma-Aldrich[4] |
| Storage Temperature | 2-8°C | Sigma-Aldrich[4] |
Experimental Protocol: Spill Neutralization and Cleanup
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and further contamination.
Methodology:
-
Evacuate and Secure: Immediately evacuate all non-essential personnel from the spill area. Secure the location and restrict access.[3]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[3]
-
Personal Protective Equipment: Don appropriate PPE, including a respirator if necessary and you are trained and fitted to wear one.[3]
-
Containment: For small spills, absorb the material with an inert, dry absorbent such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels.
-
Collection: Carefully collect the absorbed material and place it into a clearly labeled, sealable, and compatible waste container for hazardous waste.[3]
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.
-
Waste Disposal: Dispose of the collected waste and any contaminated cleaning materials as hazardous waste in accordance with institutional and local regulations.[3][5]
Step-by-Step Disposal Procedure
The proper disposal of this compound is a regulated process that must be followed to ensure safety and environmental protection.
-
Waste Segregation:
-
Collect waste this compound and any materials contaminated with it in a dedicated, properly labeled, and sealed container.[3]
-
The container must be compatible with halogenated organic compounds.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Labeling:
-
Storage:
-
Disposal Request:
-
When the container is full or no longer in use, complete a chemical collection request form as required by your institution's EHS department.[3]
-
-
Professional Disposal:
-
Disposal must be conducted by a licensed waste disposal company.[6] Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling 4-(Bromomethyl)heptane
Essential Safety and Handling Guide for 4-(Bromomethyl)heptane
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this chemical.
Hazard Identification and Classification
This compound is a chemical compound that requires careful handling due to its hazardous properties. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as follows:
-
Flammable Liquid : It is a flammable liquid and vapor.[1]
-
Skin Irritation : Causes skin irritation.[1]
-
Serious Eye Irritation : Causes serious eye irritation.[1]
-
Respiratory Irritation : May cause respiratory irritation.[1]
-
Harmful if Swallowed : Some sources also indicate it is harmful if swallowed.[2]
Signal Word: Warning[1] or Danger[3]
Quantitative Safety Data
A summary of the key quantitative safety and physical property data for this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C8H17Br | [1] |
| Molecular Weight | 193.12 g/mol | [1] |
| Physical Form | Pale-yellow to Yellow-brown Liquid | [3] |
| Storage Temperature | 2-8°C or Room Temperature | [3][4] |
| Purity | Typically ≥95% | [2][3] |
Operational Plan: Safe Handling of this compound
A systematic approach is crucial when working with this compound. The following step-by-step plan outlines the procedures for preparation, handling, and post-experiment actions.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a properly functioning chemical fume hood to prevent the generation of vapor or mist. Ensure adequate local exhaust ventilation.
-
Safety Equipment: Before starting work, ensure that a safety shower and an eye wash station are readily accessible.
-
Ignition Sources: Keep the chemical away from heat, hot surfaces, sparks, open flames, and other ignition sources. Use explosion-proof equipment. No smoking is permitted in the handling area.
Required Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound includes:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[5]
-
Hand Protection: Wear chemical-resistant gloves. Nitrile rubber gloves are a common choice, but it is essential to check the manufacturer's glove compatibility chart for the specific chemical and breakthrough time.[5][6][7] If gloves become contaminated, they should be replaced immediately.[6]
-
Body Protection: A fully-buttoned lab coat or chemical-resistant coveralls should be worn.[6][8]
-
Respiratory Protection: If there is a risk of inhalation and ventilation is inadequate, a gas mask or a NIOSH-approved respirator should be used.[9] Personnel must be trained and fit-tested for respirator use.[6]
Handling Procedure
-
Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.
-
Static Discharge: Take precautionary measures against static discharge.[10] Ground and bond containers and receiving equipment.[10]
-
Handling Tools: Use non-sparking tools.[10]
-
Personal Hygiene: Wash hands and face thoroughly after handling the chemical. Do not eat, drink, or smoke in the work area.[2]
Storage
-
Container: Keep the container tightly closed.[10]
-
Location: Store in a cool, dry, and well-ventilated place.[10][6] Store away from direct sunlight.[6]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizers, acids (especially nitric acid), bases, halogens, metallic salts, fluorides, and perchlorates.[6]
Emergency and Disposal Plans
First Aid Measures
Immediate action is critical in case of exposure.
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If the person is not breathing, provide artificial respiration. Seek medical attention if you feel unwell.
-
Skin Contact: Immediately take off all contaminated clothing. Wash the affected skin with plenty of water for at least 15 minutes. If skin irritation occurs, seek medical advice.
-
Eye Contact: Rinse cautiously with plenty of water for several minutes, also under the eyelids. If wearing contact lenses, remove them if it is easy to do so and continue rinsing. If eye irritation persists, get medical attention.
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[11] Immediately call a poison center or doctor.[2][11]
Spill Response Plan
In the event of a spill, follow these procedures:
-
Small Spills (within a fume hood):
-
Alert others in the vicinity.[12]
-
Ensure you are wearing the appropriate PPE.[12]
-
Turn off all ignition sources.[13]
-
Contain the spill by covering it with an inert absorbent material such as vermiculite, sand, or commercial spill absorbent.[6][12]
-
For bromomethyl compounds, a 5-10% solution of sodium thiosulfate (B1220275) or a 10% solution of sodium bicarbonate can be carefully poured over the absorbent material to neutralize the chemical.[12]
-
Allow for sufficient contact time (e.g., 20 minutes).[12]
-
Carefully collect the absorbed and neutralized material using a brush and scoop and place it into a heavy-duty plastic bag or a sealable, airtight, compatible waste container.[6][12][13]
-
Wipe the spill area with the neutralizing solution, followed by soap and water.[12]
-
-
Large Spills (outside a fume hood):
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect waste in a clearly labeled, sealable, and compatible container.[6] A completed hazardous waste label should be attached as soon as waste is added.[6]
-
Contaminated Materials: All contaminated materials, including absorbent pads, gloves, and disposable PPE, must be placed in a designated hazardous waste container.[6][15]
-
Disposal Procedure: Entrust the disposal to a licensed waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.[16] Do not dispose of it in the regular trash or down the drain.
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. This compound | C8H17Br | CID 545964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. This compound [sigmaaldrich.com]
- 4. This compound | 101654-29-9 [sigmaaldrich.com]
- 5. hsa.ie [hsa.ie]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. ehs.utk.edu [ehs.utk.edu]
- 8. osha.oregon.gov [osha.oregon.gov]
- 9. epa.gov [epa.gov]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. carlroth.com [carlroth.com]
- 12. benchchem.com [benchchem.com]
- 13. Cleaning up a spill | Compliance and Risk Management [kent.edu]
- 14. airgas.com [airgas.com]
- 15. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 16. orgsyn.org [orgsyn.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
